molecular formula C6H3BrINO2 B1149227 6-Bromo-4-iodonicotinic acid CAS No. 1200130-82-0

6-Bromo-4-iodonicotinic acid

Cat. No.: B1149227
CAS No.: 1200130-82-0
M. Wt: 327.90199
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-iodonicotinic acid is a dihalogenated pyridine derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key precursor for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for constructing complex molecular architectures found in bioactive compounds . The distinct reactivity of the bromo and iodo substituents on the nicotinic acid scaffold allows for selective, sequential functionalization, enabling the synthesis of diverse compound libraries. This compound is particularly valuable in the development of ligands for neurological targets. Halogenated nicotinic acid derivatives are integral to the synthesis of analogs of potent nicotinic acetylcholine receptor (nAChR) ligands, such as epibatidine, which are studied for their potential in mapping receptor distribution and understanding neurodegenerative diseases . Furthermore, the nicotinic acid core is a privileged structure in pharmacology, and its functionalized derivatives are investigated for their potential to modulate various biological pathways . As a bifunctional building block, this compound provides researchers with a critical tool for exploring new chemical space in the pursuit of novel therapeutic agents, including antibacterial molecules synthesized via efficient Pd-, Cu-, and Ni-catalyzed routes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGAGPKWRKIOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 6-Bromo-4-iodonicotinic Acid: Synthesis, Properties, and Strategic Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-4-iodonicotinic acid is a halogenated pyridine derivative that serves as a strategic building block in modern organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of its two halogen substituents—the iodo and bromo groups—which allows for selective, sequential functionalization. This technical guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an expert perspective on its reactivity and applications, particularly in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a key intermediate whose precise structure enables complex molecular architectures. The strategic placement of the bromine and iodine atoms on the nicotinic acid scaffold allows for regioselective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

PropertyValueSource(s)
CAS Number 1200130-82-0[1][2]
Molecular Formula C₆H₃BrINO₂[1]
Molecular Weight 327.90 g/mol Inferred from formula
Purity Typically ≥97%[1]
Appearance Tan to off-white solid[3]
Storage Temperature 4-8°C[1]
Shipping Temperature Room Temperature[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy starting from 6-bromonicotinic acid. This approach provides excellent regioselectivity, which is critical for the final product's utility.

The core principle of this synthesis is the deprotonation of the C4 position of the pyridine ring, which is the most acidic proton due to the directing effects of the adjacent carboxylate and the ring nitrogen. A strong, sterically hindered base is required for this process. A lithium amide base, generated in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium (n-BuLi), is highly effective. The steric bulk of TMP prevents nucleophilic addition to the pyridine ring, favoring deprotonation. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source to yield the target molecule.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established procedures and is designed for robust and scalable synthesis.[3]

Step 1: Formation of the Lithium Amide Base

  • To a dry 10 L three-neck round-bottom flask under a nitrogen atmosphere, add freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (629 g, 4.46 mol) and dry tetrahydrofuran (THF) (3 L).

  • Cool the solution to below -55°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Add n-butyllithium (n-BuLi) in hexanes (2.5 M, 1783 mL, 4.46 mol) dropwise over 2 hours, ensuring the internal temperature does not rise above -40°C.

  • Stir the resulting suspension for 30 minutes at a temperature below -40°C. The formation of the lithium tetramethylpiperidide (LiTMP) base is now complete.

Step 2: Deprotonation of 6-Bromonicotinic Acid

  • Add dry 6-bromonicotinic acid (300 g, 1.485 mol) in four portions to the LiTMP suspension.

  • Allow the reaction mixture to stir at -20°C for 2 hours. During this time, the color will change from orange to brown, indicating the formation of the lithiated intermediate.

Step 3: Iodination and Workup

  • In a separate dry flask, prepare a solution of iodine (I₂) (1130.8 g, 4.455 mol) in dry THF (3 L) and cool it to below -50°C under a nitrogen atmosphere.

  • Quickly transfer the reaction mixture from Step 2 into the pre-cooled iodine solution.

  • Allow the resulting mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Suspend the residue in water (3 L) and wash with dichloromethane (DCM) (2 x 9 L) to remove unreacted iodine and organic impurities.

  • Acidify the aqueous layer to pH 2 by adding concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water (600 mL) and petroleum ether (300 mL).

  • Dry the solid under vacuum at 60°C to afford this compound as a tan solid (340 g, 70% yield).[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_base Base Formation cluster_reaction Main Reaction TMP TMP LiTMP LiTMP Base TMP->LiTMP THF, < -40°C nBuLi n-BuLi nBuLi->LiTMP Lithiated Lithiated Intermediate LiTMP->Lithiated Deprotonation Start 6-Bromonicotinic Acid Start->Lithiated -20°C, 2h Product This compound Lithiated->Product THF, -50°C to RT Iodine Iodine (I₂) Iodine->Product Quenching

Caption: Directed ortho-metalation synthesis workflow.

Reactivity, Strategic Value, and Applications

The primary value of this compound lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more labile and undergoes oxidative addition to the palladium center under much milder conditions than the carbon-bromine bond.[4] This chemoselectivity is the cornerstone of its utility.

Key Applications:

  • Sequential Cross-Coupling: Researchers can perform a selective reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C4 position, leaving the C6-bromo group intact for a subsequent, different coupling reaction under more forcing conditions. This allows for the efficient and controlled construction of complex, unsymmetrical molecules from a single precursor.[4]

  • Pharmaceutical Intermediate: This compound is a valuable building block for synthesizing pharmacologically active agents. The pyridine core is a common scaffold in drug discovery, and the ability to introduce diverse substituents at the 4- and 6-positions is crucial for structure-activity relationship (SAR) studies.[5]

  • Fragment-Based Drug Discovery: As a substituted heterocyclic fragment, it can be used to build libraries of compounds for screening against various biological targets, such as protein kinases.

Reactivity Pathway Diagram

Reactivity_Pathway Start This compound Intermediate 6-Bromo-4-(R¹)-nicotinic Acid Start->Intermediate Pd-catalyzed coupling (e.g., Suzuki) Milder Conditions [Reacts at C-I bond] FinalProduct 6-(R²)-4-(R¹)-nicotinic Acid Intermediate->FinalProduct Pd-catalyzed coupling (e.g., Sonogashira) Forcing Conditions [Reacts at C-Br bond]

Caption: Sequential cross-coupling reaction strategy.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. For handling large quantities, respiratory protection may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its predictable, chemoselective reactivity enables the streamlined synthesis of complex molecular targets, significantly accelerating research and development timelines in the pharmaceutical and materials science industries. The robust synthesis protocol and well-defined reactivity profile make it an indispensable component of the advanced synthetic chemist's toolbox.

References

  • AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-4-iodonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely published, this document outlines the established methodologies for determining its key physicochemical properties, drawing upon data from closely related analogs to provide context and expected values. The focus is on the causality behind experimental choices and the principles of data interpretation, ensuring a robust framework for laboratory investigation.

Introduction and Molecular Overview

This compound belongs to a class of halogenated heterocyclic compounds that are pivotal building blocks in medicinal chemistry. The strategic placement of bromine and iodine atoms on the nicotinic acid scaffold offers distinct reactive handles for synthetic diversification, for instance, through selective cross-coupling reactions.[1] The differential reactivity of the carbon-iodine (C-I) bond, which is more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond, allows for sequential and site-selective modifications, making this molecule a valuable precursor for complex pharmaceutical intermediates.[1]

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
Chemical Name This compoundAOBChem[2]
CAS Number 1200130-82-0AOBChem[2]
Molecular Formula C₆H₃BrINO₂AOBChem[2]
Molecular Weight 327.90 g/mol Arctom Scientific[3]
Canonical SMILES C1=C(C(=CN=C1Br)C(=O)O)I

Synthesis Pathway

The synthesis of this compound has been described in patent literature, highlighting a multi-step process that leverages modern organic chemistry techniques. A representative synthetic route involves the directed ortho-metalation of a brominated nicotinic acid precursor.

A common synthetic approach begins with 6-bromonicotinic acid. This starting material is treated with a strong base, such as n-butyllithium in the presence of a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP), to facilitate deprotonation at the 4-position. The resulting organolithium intermediate is then quenched with an iodine source to install the iodo group, yielding the desired this compound.

Synthesis_of_6-Bromo-4-iodonicotinic_acid start 6-Bromonicotinic Acid reagents1 1. TMP, n-BuLi 2. I₂ start->reagents1 product This compound reagents1->product Directed Ortho-metalation and Iodination

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties

The following sections detail the standard, field-proven protocols for characterizing the physicochemical properties of a novel organic compound like this compound.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Measurement: The sample is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range.

Table 2: Melting Points of Analogous Compounds

CompoundMelting Point (°C)
6-Bromonicotinic acid200-203
5-Bromonicotinic acid179-188
Benzoic Acid (for comparison)122

This data provides an expected range for this compound, which is anticipated to have a relatively high melting point due to its rigid structure and potential for intermolecular hydrogen bonding and halogen bonding.

Solubility

Solubility is a crucial parameter in drug development, influencing formulation and bioavailability. A qualitative solubility profile can be established through systematic testing in a range of solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Initial Test in Water: To a test tube containing approximately 25 mg of this compound, add 0.75 mL of water in portions, shaking vigorously after each addition. Observe for dissolution.

  • pH-Dependent Solubility:

    • If insoluble in water, test solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃. Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound, while solubility in both indicates a stronger acidic nature (like a carboxylic acid).

    • Test solubility in 5% aqueous HCl to determine basicity (unlikely for this compound).

  • Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Table 3: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale
WaterSparingly solubleThe polar carboxylic acid group may be offset by the large, hydrophobic halogenated aromatic ring.
5% NaOH (aq)SolubleThe carboxylic acid will be deprotonated to form a soluble sodium salt.
5% NaHCO₃ (aq)SolubleCarboxylic acids are typically acidic enough to react with sodium bicarbonate.
5% HCl (aq)InsolubleThe pyridine nitrogen is weakly basic, but this is significantly reduced by the electron-withdrawing carboxylic acid and halogen groups.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
DMSOSolubleHighly polar aprotic solvent.
DichloromethaneSparingly solubleNonpolar solvent, less likely to effectively solvate the polar carboxylic acid.

digraph "Solubility_Testing_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start with Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="Test in Water"]; naoh [label="Test in 5% NaOH"]; nahco3 [label="Test in 5% NaHCO₃"]; hcl [label="Test in 5% HCl"]; organic [label="Test in Organic Solvents\n(Methanol, DMSO, etc.)"];

start -> water; water -> naoh [label="If Insoluble"]; naoh -> nahco3 [label="If Soluble"]; naoh -> hcl [label="If Insoluble"]; hcl -> organic [label="If Insoluble"]; }

Sources

An In-depth Technical Guide to the Structure and Synthesis of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-bromo-4-iodonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. The document delves into the intricacies of its synthesis, focusing on the strategic application of directed ortho-metalation, and outlines the analytical techniques for its characterization.

Introduction: Significance of Halogenated Nicotinic Acids

Halogenated nicotinic acid derivatives are a class of compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of halogen atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents.[1]

Structural Elucidation and Properties

The fundamental structure of this compound comprises a pyridine ring substituted with a bromine atom at the 6-position, an iodine atom at the 4-position, and a carboxylic acid group at the 3-position.

PropertyValueSource
Molecular Formula C₆H₃BrINO₂[2]
Molecular Weight 327.90 g/mol Calculated
CAS Number 1060814-74-7[2]
Appearance Tan solid[3]

The precise arrangement of these functional groups is key to the molecule's reactivity and its utility in synthetic chemistry. The carboxylic acid group, an effective directing group, plays a crucial role in the regioselective synthesis of this compound.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Directed ortho-Metalation Approach

The primary and most efficient route for the synthesis of this compound is through the directed ortho-metalation (DoM) of 6-bromonicotinic acid.[3] This strategy offers high regioselectivity, which is often a challenge in the functionalization of substituted pyridines.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[4][5] The DMG, through its ability to coordinate with the lithium cation, kinetically enhances the acidity of the adjacent ortho-protons, guiding the deprotonation to that specific site.[4] In the case of 6-bromonicotinic acid, the carboxylic acid group acts as the DMG. The subsequent reaction of the resulting aryllithium intermediate with an electrophile introduces a new substituent exclusively at the ortho-position.

The general mechanism for the DoM of 6-bromonicotinic acid is depicted below.

G cluster_0 Step 1: Deprotonation and Directed ortho-Metalation cluster_1 Step 2: Electrophilic Quench A 6-Bromonicotinic Acid B Lithium 6-bromonicotinate A->B n-BuLi (1 eq) C ortho-Lithiated Intermediate B->C n-BuLi/TMP (excess) E This compound C->E Reaction with I₂ D Iodine (I₂)

Caption: Workflow of the Directed ortho-Metalation synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Materials:

  • 6-Bromonicotinic acid

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexane

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Petroleum ether

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Mechanical stirrer

  • Nitrogen inlet

  • Apparatus for vacuum distillation/evaporation

  • Filtration apparatus

Procedure:

  • Preparation of the Lithiating Agent: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to below -55°C. To this, add n-butyllithium (n-BuLi) in hexane (3.0 eq) dropwise over 2 hours, maintaining the temperature below -40°C. Stir the resulting suspension for 30 minutes.

  • Directed ortho-Metalation: Add dry 6-bromonicotinic acid (1.0 eq) in portions to the prepared lithiating agent. Stir the suspension at -20°C for 2 hours. The reaction mixture will typically change color from orange to brown.

  • Iodination: Cool the reaction mixture to below -50°C. In a separate flask, prepare a solution of iodine (I₂) (3.0 eq) in anhydrous THF and cool it to a similar temperature. Quickly transfer the lithiated intermediate into the iodine solution under a nitrogen atmosphere.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir overnight. Remove the solvent under reduced pressure. Suspend the residue in water and wash with dichloromethane (DCM). Acidify the aqueous layer with concentrated HCl to a pH of 2. Collect the resulting precipitate by filtration.

  • Purification: Wash the collected solid with water and then with petroleum ether. Dry the product under vacuum at 60°C to afford this compound as a tan solid. A typical yield for this reaction is around 70%.[3]

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 2 and 5 positions of the pyridine ring. The exact chemical shifts will be influenced by the presence of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts of the carbons directly attached to the bromine and iodine atoms will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

  • C-Br and C-I stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragment peaks.

Conclusion

The synthesis of this compound via directed ortho-metalation of 6-bromonicotinic acid is a robust and regioselective method. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol for its successful synthesis and characterization. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel compounds in the fields of medicine and materials science.

References

  • AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

Starting materials for 6-Bromo-4-iodonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-iodonicotinic Acid

Introduction

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and an iodine atom on the pyridine ring, makes it a versatile scaffold for creating complex molecular architectures. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise introduction of diverse functional groups. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on the most direct and well-documented starting materials and reaction pathways.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points to a key disconnection at the C-I bond. The iodine atom can be installed via an electrophilic iodination reaction. Given the electronic nature of the pyridine ring, which is electron-deficient, a direct electrophilic aromatic substitution is challenging and often lacks regiocontrol. A more robust and widely adopted strategy is a directed ortho-metalation followed by quenching with an iodine source. This requires a starting material that is already suitably substituted to direct the metalation to the C-4 position.

The most practical and commonly cited precursor for this synthesis is 6-bromonicotinic acid .[1][2] This starting material possesses the required bromine at the 6-position and a carboxylic acid at the 3-position. The carboxylic acid group, after deprotonation, is a powerful directed metalation group (DMG), but direct lithiation can be complicated by reaction with the acidic proton. Therefore, the synthesis employs a strong, hindered base to selectively deprotonate the C-4 position of the pyridine ring, creating a nucleophilic carbanion that can then be trapped with molecular iodine.

Primary Synthetic Pathway: Directed ortho-Metalation of 6-Bromonicotinic Acid

The most efficient and well-documented route proceeds from commercially available 6-bromonicotinic acid. The core of this synthesis involves a highly regioselective iodination at the C-4 position facilitated by a lithium-tetramethylpiperidide (LTMP) base, which is generated in situ.

Mechanistic Principles and Rationale

The success of this synthesis hinges on the precise control of reactivity and regioselectivity.

  • In Situ Base Formation: The reaction begins by generating the powerful, non-nucleophilic, hindered base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP). This is achieved by reacting n-butyllithium (n-BuLi) with 2,2,6,6-tetramethylpiperidine (TMP).[1] The use of a hindered base like LTMP is critical. It is sterically bulky enough to prevent nucleophilic addition to the pyridine ring or the carboxylate group, ensuring its primary function is as a proton abstractor.

  • Directed ortho-Metalation (DoM): The starting material, 6-bromonicotinic acid, is a dianion precursor. The first equivalent of base deprotonates the carboxylic acid, while the second equivalent of the strong LTMP base abstracts a proton from the most acidic C-H bond on the pyridine ring. The carboxylate group at C-3 directs this deprotonation specifically to the adjacent C-4 position. This step is performed at a low temperature (-20 °C) to ensure stability of the resulting organolithium intermediate.

  • Electrophilic Quench with Iodine: The newly formed carbanion at the C-4 position is a potent nucleophile. It is subsequently quenched by the addition of a solution of molecular iodine (I₂). The reaction mixture is cooled to a very low temperature (-50 °C) before the iodine solution is introduced to manage the exothermic nature of the quench and prevent side reactions, such as lithium-halogen exchange.[1] The iodine acts as an electrophile, reacting with the carbanion to form the stable C-I bond, yielding the desired product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

G cluster_0 Step 1: Base Formation (In Situ) cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Iodination & Work-up cluster_3 Final Product A Combine TMP and dry THF under N₂ B Cool to < -55°C A->B C Add n-BuLi (2.5M in hexanes) dropwise B->C D Stir for 30 min at < -40°C to form LTMP C->D E Add 6-bromonicotinic acid D->E Use LTMP solution F Stir at -20°C for 2 hours E->F G Cool reaction to < -50°C F->G Proceed to quench H Transfer to pre-cooled I₂ solution in THF G->H I Warm to RT overnight H->I J Aqueous Work-up & Acidification (HCl to pH 2) I->J K Filter, Wash, and Dry Product J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Quantitative Data and Reagent Summary
ReagentMolar Eq.PurposeKey Considerations
6-Bromonicotinic acid1.0Starting MaterialMust be thoroughly dried before use.
2,2,6,6-Tetramethylpiperidine (TMP)3.0Hindered Base PrecursorFreshly distilled for best results.
n-Butyllithium (n-BuLi)3.0Strong BaseHighly pyrophoric; handle under inert atmosphere.
Iodine (I₂)3.0Electrophilic Iodinating AgentA solution in dry THF is prepared beforehand.
Tetrahydrofuran (THF)SolventReaction MediumAnhydrous (dry) grade is essential for success.
Detailed Experimental Protocol

The following protocol is adapted from patent literature and represents a standard laboratory-scale synthesis.[1] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Part A: Preparation of the LTMP Base

  • To a dry 10 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (629 g, 4.46 mol) and anhydrous tetrahydrofuran (THF) (3 L).

  • Cool the solution to below -55 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Add n-butyllithium (2.5 M solution in hexanes, 1783 mL, 4.46 mol) dropwise over 2 hours, ensuring the internal temperature does not rise above -40 °C.

  • After the addition is complete, stir the resulting orange suspension for an additional 30 minutes at a temperature below -40 °C.

Part B: Metalation and Iodination

  • To the freshly prepared LTMP suspension, add dry 6-bromonicotinic acid (300 g, 1.485 mol) in four portions.

  • Allow the reaction mixture to stir at -20 °C for 2 hours. During this time, the color will transition from orange to brown.

  • In a separate dry flask, prepare a solution of iodine (1130.8 g, 4.455 mol) in anhydrous THF (3 L) and cool it to below -50 °C.

  • Cool the main reaction mixture (the organolithium species) to below -50 °C and quickly transfer it into the pre-cooled iodine solution via cannula under positive nitrogen pressure.

  • Allow the resulting mixture to slowly warm to room temperature with continuous stirring overnight.

Part C: Product Isolation and Purification

  • Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Suspend the residue in water (3 L) and wash with dichloromethane (DCM) (2 x 9 L) to remove unreacted iodine and other organic-soluble impurities.

  • Separate the aqueous layer and carefully acidify it by adding concentrated hydrochloric acid (HCl) until the pH reaches 2.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the filter cake with water (600 mL) followed by petroleum ether (300 mL).

  • Dry the solid under vacuum at 60 °C to afford this compound as a tan solid (340 g, 70% yield).

Conclusion

The synthesis of this compound is most reliably achieved starting from 6-bromonicotinic acid via a directed ortho-metalation-iodination sequence. The key to success lies in the use of a strong, hindered base like LTMP and strict control of reaction temperatures to manage the formation and reactivity of the sensitive organolithium intermediate. This method provides a robust and scalable route to a valuable synthetic intermediate for applications in pharmaceutical research and beyond.

References

Sources

A Technical Guide to the Potential Applications of Dihalogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dihalogenated nicotinic acids represent a pivotal class of chemical intermediates, offering a versatile scaffold for the development of novel therapeutic agents, advanced agrochemicals, and potentially new materials. The strategic incorporation of two halogen atoms onto the pyridine ring of nicotinic acid profoundly alters its electronic properties, lipophilicity, and metabolic stability, thereby creating a rich chemical space for innovation. This guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of these compounds. We will delve into their role as indispensable building blocks in the creation of pharmaceuticals targeting a range of diseases and their utility in synthesizing next-generation herbicides and insecticides. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of dihalogenated nicotinic acids.

Introduction: The Strategic Value of Dihalogenation

Nicotinic acid, or vitamin B3, is a fundamental biomolecule essential for cellular metabolism. Its pyridine carboxylic acid structure, however, is also a highly versatile platform for chemical modification. The introduction of halogen atoms is a time-honored strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1] Dihalogenation, in particular, offers a powerful tool to fine-tune these characteristics.

The presence of two electron-withdrawing halogen atoms, such as chlorine, significantly impacts the reactivity of the pyridine ring. For instance, in 2,6-dichloronicotinic acid, the chlorine atoms at the ortho positions to the nitrogen make the ring more susceptible to nucleophilic substitution, a key feature exploited in many synthetic pathways.[2] This enhanced reactivity, combined with changes in properties like acidity, solubility, and the ability to form halogen bonds, makes dihalogenated nicotinic acids highly sought-after building blocks in organic synthesis.[2][3]

This guide will focus on prominent isomers like 2,6-dichloronicotinic acid and 5,6-dichloronicotinic acid, exploring their synthesis and diverse applications that span from life-saving medicines to critical agricultural solutions.

Synthesis of Dihalogenated Nicotinic Acids

The synthesis of dihalogenated nicotinic acids can be achieved through various routes, often involving the chlorination of nicotinic acid derivatives or the hydrolysis of precursor molecules. The choice of method depends on the desired isomer and the available starting materials.

For example, 5,6-dichloronicotinic acid can be produced from the reaction of 6-hydroxynicotinic acid with a chlorinating agent. Another common precursor is 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC), from which 5,6-dichloronicotinic acid can be prepared, highlighting the role of these compounds as important pesticide and pharmaceutical intermediates.[4] Similarly, 2,6-dichloronicotinic acid is often synthesized via precise chlorination techniques applied to nicotinic acid derivatives.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol details a common method for synthesizing a dihalogenated pyridine carboxylic acid, illustrating a typical laboratory procedure.[5]

Objective: To synthesize 2,6-dichloroisonicotinic acid via the chlorination of citrazinic acid.

Materials:

  • Citrazinic acid (10.35 g, 66.7 mmol)

  • Tetraethylammonium chloride (11.05 g, 66.7 mmol)

  • Phosphorus oxychloride (POCl₃) (20 mL, excess)

  • Crushed ice

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

  • Heat the reaction mixture at 130°C for 18 hours.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Diagram: Synthetic Workflow for 2,6-Dichloroisonicotinic Acid

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Isolation A Citrazinic Acid + Tetraethylammonium Chloride C Heat at 130°C for 18h A->C Suspend in B Phosphorus Oxychloride (POCl₃) B->C Add D Heat at 145°C for 2h C->D E Quench with Crushed Ice D->E F Ethyl Acetate Extraction E->F G Dry and Concentrate F->G H 2,6-Dichloroisonicotinic Acid (Final Product) G->H Extracellular_Signal Extracellular Signal (e.g., Pro-inflammatory stimulus) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Enzyme Target Enzyme (e.g., COX-2, iNOS) Signaling_Cascade->Enzyme Activates Cellular_Response Cellular Response (e.g., Inflammation) Enzyme->Cellular_Response Produces Inflammatory Mediators Dihalogenated_Nicotinic_Acid_Derivative Dihalogenated Nicotinic Acid Derivative Dihalogenated_Nicotinic_Acid_Derivative->Enzyme Inhibits

Caption: Inhibition of a pro-inflammatory enzyme by a dihalogenated nicotinic acid derivative.

Applications in Agrochemicals

The structural features of dihalogenated nicotinic acids make them ideal building blocks for potent agrochemicals, particularly herbicides and insecticides. [2][6]

Herbicides

2,6-Dichloronicotinic acid is a cornerstone for the synthesis of modern herbicides. [6]The presence and position of the chlorine atoms are critical for the biological activity of the final herbicidal compounds, enabling the development of selective and effective weed control agents. [6]This contributes directly to improved crop management and increased agricultural productivity.

Insecticides and Nitrification Inhibitors

Derivatives of chlorinated pyridines have long been used in agriculture. For example, 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin, is a well-established nitrification inhibitor. [7]It selectively targets Nitrosomonas bacteria, preventing the conversion of ammonium to nitrite in the soil, which helps to improve nitrogen fertilizer efficiency. [7]While not a direct derivative of a dihalogenated nicotinic acid, the synthesis and activity of such compounds inform the broader utility of chlorinated pyridines in agriculture. 5,6-Dichloronicotinic acid is also explicitly identified as a key intermediate for pesticides. [4]

Table 1: Overview of Dihalogenated Nicotinic Acid Applications

Compound IsomerApplication AreaSpecific Use/TargetReference(s)
2,6-Dichloronicotinic Acid PharmaceuticalsIntermediate for novel therapeutics, enzyme inhibitors (e.g., for metabolic disorders).[2]
AgrochemicalsKey building block for the synthesis of advanced herbicides.[2][6]
5,6-Dichloronicotinic Acid PharmaceuticalsSynthesis of compounds with potential activity against Alzheimer's disease; Acetylcholine catalysis inhibition.[8][9]
AgrochemicalsImportant intermediate for the synthesis of various pesticides.[4]
Chemical SynthesisUsed in the preparation of other halogenated nicotinic acids, such as 5-chloro-6-iodonicotinic acid.[9]

Experimental Workflow: Screening for Biological Activity

Once novel derivatives of dihalogenated nicotinic acids are synthesized, they must be screened for biological activity. The following is a generalized workflow for an in vitro enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of a synthesized dihalogenated nicotinic acid derivative against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's activity

  • Synthesized dihalogenated nicotinic acid derivatives (test compounds)

  • Known inhibitor (positive control)

  • Solvent (e.g., DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound, positive control, and a vehicle control (solvent only) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme buffer, the target enzyme, and the test compound dilutions (or controls).

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Detection: After a specific incubation time, measure the product formation using a microplate reader (e.g., by absorbance, fluorescence, or luminescence, depending on the assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Diagram: Workflow for Biological Activity Screening

A Synthesis of Dihalogenated Nicotinic Acid Derivatives B Compound Preparation (Stock Solutions & Dilutions) A->B C In Vitro Enzyme Assay (96-well plate) B->C D Data Acquisition (Microplate Reader) C->D E Data Analysis (% Inhibition, IC50) D->E F Hit Identification & Lead Optimization E->F

Caption: A typical workflow from chemical synthesis to hit identification.

Conclusion and Future Outlook

Dihalogenated nicotinic acids are far more than simple chemical curiosities; they are enabling molecules that provide a robust foundation for innovation in both medicine and agriculture. The strategic placement of two halogen atoms unlocks unique chemical reactivity and modulates biological activity in predictable ways. This allows scientists to design and synthesize novel compounds with improved efficacy, selectivity, and metabolic properties.

The continued exploration of these scaffolds is likely to yield new classes of drugs for challenging diseases and more environmentally conscious agrochemicals. As synthetic methodologies become more advanced, the ability to precisely tailor the structure of these molecules will expand, opening up new avenues for research and development. The principles and applications outlined in this guide serve as a testament to the enduring power of halogenation in the design of functional molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved from [Link]

  • Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis. Retrieved from [Link]

  • Płaziński, W., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(1), 123. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of halogenated nicotinic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • Setliff, F. L., & Greene, J. S. (1978). Some 2,5- and 5,6-dihalonicotinic acids and their precursors. 5. Journal of Chemical & Engineering Data, 23(1), 96-98. ACS Publications. Retrieved from [Link]

  • Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36. Retrieved from [Link]

  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The inhibition of growth and cozymase synthesis in bacteria by halogen-substituted nicotinic acids. PMC. Retrieved from [Link]

  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. Retrieved from [Link]

  • Setliff, F. L. (1970). 2,5- and 5,6-Dihalonicotinic acids and their precursors. Journal of Chemical & Engineering Data, 15(4), 590-591. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dichloronicotinic acid. PubChem. Retrieved from [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic One-Pot Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • Maharaj, V., et al. (2024). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

  • Weitz, E., et al. (2022). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 23(19), 11843. MDPI. Retrieved from [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodonicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As a substituted nicotinic acid, it presents a versatile scaffold for the synthesis of more complex molecules. The precise characterization of this compound is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed predictive analysis of the spectroscopic data for this compound. It is important to note that as of the writing of this document, experimental spectroscopic data for this specific compound is not widely available in the public domain. Therefore, the following sections are based on a thorough analysis of its chemical structure, the fundamental principles of spectroscopy, and a comparative study of structurally analogous compounds. This predictive approach offers a robust framework for researchers to anticipate and interpret the spectroscopic features of this compound.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, a clear visualization of the molecular structure is essential.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.90 - 9.10Singlet-
H-58.20 - 8.40Singlet-
COOH12.0 - 14.0Broad Singlet-

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine ring.

  • H-2: This proton is situated between the nitrogen atom and the iodine-bearing carbon. The strong electron-withdrawing effect of the adjacent nitrogen atom and the deshielding influence of the iodine will cause this proton to resonate at a significantly downfield chemical shift, predicted to be in the range of 8.90 - 9.10 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • H-5: This proton is adjacent to the bromine-bearing carbon and the carbon with the carboxylic acid group. The electron-withdrawing nature of both the bromine and the carboxylic acid group will also lead to a downfield shift, although likely less pronounced than for H-2. A predicted chemical shift range of 8.20 - 8.40 ppm is reasonable. This signal is also anticipated to be a singlet as there are no neighboring protons.

  • COOH Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 12.0 and 14.0 ppm. The broadness of the signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2150.0 - 153.0
C-3138.0 - 141.0
C-4105.0 - 108.0
C-5145.0 - 148.0
C-6130.0 - 133.0
COOH165.0 - 168.0

Interpretation and Rationale

The ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

  • C-4 (Iodo-substituted): The carbon atom directly bonded to the iodine atom (C-4) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of iodine. A chemical shift in the range of 105.0 - 108.0 ppm is predicted.

  • C-6 (Bromo-substituted): The carbon atom attached to the bromine (C-6) will also be shifted upfield compared to an unsubstituted carbon, but less so than the iodo-substituted carbon. A range of 130.0 - 133.0 ppm is anticipated.

  • C-2 and C-5: These carbons are adjacent to the ring nitrogen. C-2 is also influenced by the nearby iodine, while C-5 is adjacent to the carboxylic acid group. Both will be significantly deshielded, with predicted chemical shifts in the ranges of 150.0 - 153.0 ppm and 145.0 - 148.0 ppm, respectively.

  • C-3 (Carboxylic acid-substituted): The carbon bearing the carboxylic acid group will be deshielded, with an expected chemical shift in the range of 138.0 - 141.0 ppm.

  • COOH Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum, with a predicted chemical shift in the range of 165.0 - 168.0 ppm.

Predicted IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1700 - 1730Strong
C=C, C=N (Aromatic Ring)1400 - 1600Medium to Strong
C-O (Carboxylic Acid)1200 - 1300Medium
C-I500 - 600Medium
C-Br600 - 700Medium

Interpretation and Rationale

The IR spectrum of this compound will be characterized by the following key absorptions:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear in the range of 1700-1730 cm⁻¹.

  • Aromatic C-H Stretch: Medium intensity bands between 3000 and 3100 cm⁻¹ are expected from the C-H stretching vibrations of the pyridine ring.

  • Aromatic Ring Vibrations: A series of medium to strong bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

  • C-Halogen Stretches: The C-I and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, at approximately 500-600 cm⁻¹ and 600-700 cm⁻¹, respectively.

Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]⁺326.8, 328.8Molecular ion with bromine isotopic pattern
[M-Br]⁺247.9Loss of Bromine
[M-I]⁺200.9Loss of Iodine
[M-COOH]⁺281.8, 283.8Loss of carboxylic acid group
[C₅H₂NBrI]⁺281.8, 283.8Loss of COOH
[C₅H₂NI]⁺203.9Loss of Br and COOH
[C₅H₂NBr]⁺155.9, 157.9Loss of I and COOH

Interpretation and Rationale

  • Molecular Ion: The molecular formula of this compound is C₆H₃BrINO₂. The calculated monoisotopic mass is approximately 326.8 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity at m/z 326.8 and 328.8.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Key fragmentation pathways would include the loss of the halogen atoms and the carboxylic acid group.

G M [C₆H₃BrINO₂]⁺˙ m/z = 326.8, 328.8 F1 [C₅H₂BrINO]⁺˙ m/z = 281.8, 283.8 M->F1 - COOH F2 [C₆H₃INO₂]⁺˙ m/z = 247.9 M->F2 - Br F3 [C₆H₃BrNO₂]⁺˙ m/z = 200.9, 202.9 M->F3 - I F4 [C₅H₂NBr]⁺ m/z = 155.9, 157.9 F1->F4 - I F5 [C₅H₂NI]⁺ m/z = 203.9 F1->F5 - Br

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width compared to ¹H NMR.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

2. IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this compound. The provided experimental protocols outline the standard procedures for obtaining this data. It is anticipated that when experimental data becomes available, it will be in close agreement with the predictions laid out in this guide, which are grounded in the fundamental principles of chemical spectroscopy and a comparative analysis of related molecular structures.

References

[1] AOBChem. 6-Bromo-4-iodo-nicotinic acid. (n.d.). [2] PubChem. 6-bromo-4-iodonicotinaldehyde. (n.d.). [3] ChemicalBook. 6-Bromonicotinic acid. (2025). [4] PubChem. 5-Bromonicotinic acid. (n.d.). [5] PubChem. 2-Bromoisonicotinic acid. (n.d.). [6] ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum. (n.d.). [7] NIST Chemistry WebBook. Benzene, 1-bromo-4-iodo-. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling Reactions with 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Complex Synthesis

In the landscape of medicinal chemistry and materials science, pyridine-based structures are of paramount importance. 6-Bromo-4-iodonicotinic acid emerges as a particularly valuable building block due to its trifunctional nature: a carboxylic acid for amide bond formation or other derivatizations, and two distinct halogen atoms—iodine and bromine—poised for selective carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, celebrated for its functional group tolerance and reliability in constructing biaryl and heteroaryl motifs.[1][2]

This guide provides an in-depth exploration of the strategic application of this compound in Suzuki coupling reactions. We will move beyond simple procedural lists to explain the fundamental principles governing chemoselectivity and provide robust, field-tested protocols for the selective functionalization of this versatile scaffold.

The Core Principle: Harnessing Differential Halogen Reactivity

The ability to selectively functionalize one halogen in the presence of the other is the key to unlocking the synthetic potential of this compound. This selectivity is not arbitrary; it is governed by fundamental differences in the bond dissociation energies (BDEs) of the carbon-halogen bonds.

The Carbon-Iodine (C-I) bond is inherently weaker and more polarized than the Carbon-Bromine (C-Br) bond.[3] This has a direct consequence on the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide.[4][5]

Reactivity Hierarchy: R-I > R-Br >> R-Cl[6][7]

Because the C-I bond has a lower BDE, the palladium catalyst will preferentially undergo oxidative addition at the 4-position (iodo) under milder conditions, leaving the C-Br bond at the 6-position intact.[3][8] This predictable reactivity allows for a sequential, stepwise approach to building molecular complexity.

G cluster_0 Sequential Suzuki Coupling Strategy A This compound B 4-Aryl-6-bromonicotinic Acid (Intermediate) A->B Step 1: Selective Coupling @ C4-I (Milder Conditions) Pd Catalyst, Base, Ar¹-B(OH)₂ C 4,6-Diaryl-nicotinic Acid (Final Product) B->C Step 2: Coupling @ C6-Br (Forcing Conditions) Pd Catalyst, Base, Ar²-B(OH)₂

Figure 1: Workflow for the sequential Suzuki coupling of this compound.

Protocol I: Chemoselective Suzuki Coupling at the C4-Iodo Position

This protocol is optimized for the selective reaction at the more reactive C-I bond, yielding a 4-aryl-6-bromonicotinic acid intermediate. This intermediate is a valuable product in its own right or can be used in a subsequent coupling reaction.

Experimental Protocol
  • Reagent Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) catalyst, leading to inactivation and side reactions like homocoupling.[5]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like PPh₃ (0.08 eq.).

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at a controlled temperature (typically 80-90 °C). The lower temperature helps ensure selectivity for the C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The carboxylic acid product will precipitate.

    • If a precipitate forms, it can be collected by filtration, washed with water, and dried.

    • Alternatively, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-6-bromonicotinic acid.

Data Summary: Conditions for Selective C4-Arylation
EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O8585-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₃PO₄ (3.0)Toluene/H₂O8088-96
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O8582-90
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.5)DMF/H₂O9075-85

Yields are approximate and can vary based on scale and purification efficiency.

Protocol II: Sequential Suzuki Coupling at the C6-Bromo Position

This protocol utilizes the 4-aryl-6-bromonicotinic acid intermediate from Protocol I to introduce a second, different aryl group at the less reactive C-Br position.

Causality Behind Experimental Choices

Activating the stronger C-Br bond typically requires more forcing conditions. This can be achieved by:

  • Higher Temperatures: Increasing the thermal energy helps overcome the higher activation barrier for oxidative addition.

  • Stronger Bases: Bases like K₃PO₄ are often more effective than Na₂CO₃ for less reactive halides.

  • Advanced Catalysts: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can significantly accelerate the oxidative addition to the C-Br bond.[9][10] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.

Experimental Protocol
  • Reagent Setup: In a dry Schlenk flask, combine the 4-aryl-6-bromonicotinic acid (1.0 eq.), the second arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol I.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the specialized ligand (e.g., SPhos, 0.08 eq.).

  • Reaction Execution: Heat the mixture with vigorous stirring to a higher temperature (typically 100-110 °C).

  • Monitoring & Work-up: Follow the procedures outlined in Protocol I for monitoring, work-up, and purification.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (Rate-Determining Step) pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' (Coupled Product) pd2_trans->product Reductive Elimination arx Ar-X (this compound) arx->pd2_ox ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ar_boronic->boronate Activation base Base (OH⁻) boronate->pd2_trans

Sources

Sonogashira Coupling at the 4-Iodo Position of Nicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Heterocycles

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed transformation has become a cornerstone of modern organic synthesis.[3][4] Its value is particularly pronounced in medicinal chemistry and drug development, where the introduction of rigid alkynyl moieties into complex molecular scaffolds can significantly influence pharmacological properties.[5][6]

This guide provides an in-depth exploration of the Sonogashira coupling as applied to a challenging yet valuable substrate: 4-iodonicotinic acid. Nicotinic acid (Vitamin B3) and its derivatives are prevalent structural motifs in pharmaceuticals. The ability to functionalize the 4-position of this pyridine ring opens a direct route to novel chemical entities with potential applications as nicotinic receptor agonists, among other therapeutic targets.[1] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers to successfully employ this reaction.

Mechanistic Principles: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4]

The Dual Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (The Main Engine):

    • Reductive Activation: A Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 4-iodonicotinic acid. This is often the rate-limiting step and results in a Pd(II) intermediate.[7][8] The high reactivity of the C-I bond makes aryl iodides excellent substrates, often allowing for milder reaction conditions compared to bromides or chlorides.[1][9]

    • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center.

    • Reductive Elimination: The final step involves the reductive elimination of the desired product, the 4-alkynyl-nicotinic acid, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

  • Copper Cycle (The Alkyne Activator):

    • Coordination and Acidification: The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[10]

    • Deprotonation: In the presence of an amine base, the acidic alkyne proton is removed to form a copper(I) acetylide intermediate.[11]

    • Transfer: This copper acetylide is the species that engages in the transmetalation step with the palladium intermediate.

The synergy between these two cycles allows the reaction to proceed under mild conditions, a significant advantage over earlier methods.[1][12]

Sonogashira_Mechanism Figure 1: The Dual Pd/Cu Catalytic Cycle cluster_prod pd0 Pd(0)L₂ pd_trans Ar-Pd(II)(L)₂-C≡CR pd_oxidative Ar-Pd(II)(L)₂-I pd_oxidative->pd0 Reductive Elimination product Ar-C≡CR pd_trans->pd_oxidative Transmetalation cu_acetylide Cu-C≡CR cu_acetylide->pd_trans alkyne H-C≡CR alkyne->cu_acetylide Base, CuI cuI CuI aryl_halide Ar-I (4-Iodonicotinic Acid) aryl_halide->pd_oxidative Oxidative Addition

Caption: Figure 1: The Dual Pd/Cu Catalytic Cycle.

The Copper-Free Variant

While highly efficient, the use of a copper co-catalyst can lead to an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7] For applications in drug development, residual copper in the final active pharmaceutical ingredient (API) is a major concern. This has led to the development of copper-free Sonogashira protocols.[13]

In the absence of copper, the reaction relies solely on the palladium catalyst. The mechanism is thought to involve the formation of a palladium-alkyne π-complex, which increases the alkyne's acidity enough for deprotonation by a strong base, followed by the standard oxidative addition and reductive elimination steps.[9] These reactions may require more forcing conditions (higher temperatures) or more specialized ligand systems to achieve high efficiency.[13]

Key Parameters and Optimization for 4-Iodonicotinic Acid

The unique structure of 4-iodonicotinic acid, featuring both a potentially coordinating pyridine nitrogen and an acidic carboxylic acid proton, presents specific challenges that must be addressed through careful selection of reaction parameters.

ParameterRecommended Choice & Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: Standard, reliable, and commercially available choices for most applications.[9] For challenging couplings: Consider catalysts with bulky, electron-rich ligands (e.g., those based on XPhos or SPhos) which can accelerate the rate-limiting oxidative addition step.[7]
Copper Co-catalyst Copper(I) Iodide (CuI): The most common and effective co-catalyst. Use at low loadings (1-5 mol%) to minimize Glaser homocoupling.[8]
Base Triethylamine (TEA) or Diisopropylamine (DIPA): These amine bases are standard and often serve as both the base and a co-solvent.[2][8] Crucial Consideration for Nicotinic Acid: The amine base will react with the carboxylic acid to form an ammonium carboxylate salt. This is generally not detrimental to the coupling and can improve solubility. However, at least one extra equivalent of base is required to account for this acid-base reaction. Alternative: Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols, but may require different solvent systems.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF): Both are excellent solvents for this reaction.[14] DMF offers better solubility for the nicotinic acid salt but has a higher boiling point, making removal more difficult. Critical Step: Solvents must be thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
Temperature Room Temperature to 60 °C: The high reactivity of the aryl iodide often allows the reaction to proceed at or slightly above room temperature.[1][8] If the reaction is sluggish, gentle heating (40-60 °C) is recommended.[15] Overheating can lead to catalyst decomposition and side product formation.
Atmosphere Inert (Argon or Nitrogen): Absolutely essential. The Pd(0) catalyst is sensitive to oxygen and will decompose, appearing as a black precipitate ('palladium black').[15] All manipulations should be performed using Schlenk line or glovebox techniques.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of 4-iodonicotinic acid. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis degas Degas Solvent setup Assemble Flask under Argon/N₂ degas->setup weigh Weigh Reagents (in inert atmosphere if possible) weigh->setup addition Add Reagents (Solvent, Base, Alkyne) setup->addition stir Stir at RT or Heat addition->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir continue filter Filter through Celite monitor->filter complete extract Acidify & Extract filter->extract purify Column Chromatography extract->purify characterize Characterize (¹H NMR, ¹³C NMR, HRMS) purify->characterize

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling

Materials:

  • 4-Iodonicotinic acid (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-2.5 mol%)

  • Triethylamine (TEA) (3.0-4.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodonicotinic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv), and CuI (e.g., 0.015 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Through a septum, add anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Add the triethylamine (3.0-4.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. The solution may change color from light yellow to a darker brown or red. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow after 4 hours, gently heat to 40-50 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in water and acidify to pH ~4-5 with 1M HCl. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Further purification can be achieved by flash column chromatography if necessary.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • 4-Iodonicotinic acid (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Diisopropylethylamine (DIPEA), 4.0 equiv)

  • Anhydrous, degassed DMF

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: To a dry Schlenk flask, add 4-iodonicotinic acid (1.0 equiv) and the palladium catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add anhydrous, degassed DMF, followed by DIPEA (4.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at a slightly elevated temperature, typically 60-80 °C. Copper-free reactions often require more thermal energy to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1. The absence of copper simplifies the work-up, as there are no copper salts to remove.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Pd(0) species has been oxidized due to poor degassing or exposure to air.[7] 2. Insufficient Temperature: The oxidative addition step is too slow at the current temperature.[14] 3. Insufficient Base: Not enough base was added to both neutralize the nicotinic acid and participate in the catalytic cycle.1. Improve Inert Technique: Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of argon/nitrogen. Use a fresh bottle of catalyst.[15] 2. Increase Temperature: Gently increase the reaction temperature in 10 °C increments. 3. Add More Base: Add an additional equivalent of the amine base.
Reaction Stalls 1. Catalyst Deactivation: The catalyst may have decomposed over time, especially with prolonged heating. 2. Substrate Inhibition: The pyridine nitrogen may be coordinating to the palladium center, inhibiting catalysis.1. Add More Catalyst: Add a small additional portion (0.5-1 mol%) of the palladium catalyst. 2. Change Ligand/Solvent: Switch to a bulkier phosphine ligand which can disfavor pyridine coordination. A more polar solvent like DMF can also sometimes mitigate this effect.
Significant Alkyne Homocoupling (Glaser Product) 1. High Copper Concentration: Too much CuI was added. 2. Presence of Oxygen: Oxygen promotes the oxidative homocoupling pathway.[7]1. Reduce Copper Loading: Decrease the amount of CuI to ~1 mol%. 2. Rigorous Degassing: Ensure the reaction is completely free of oxygen. 3. Switch to Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[7]
Reaction Mixture Turns Black Immediately 1. Catalyst Decomposition: Rapid formation of 'palladium black' indicates severe catalyst deactivation.[15]1. Check Solvent/Reagent Purity: Ensure solvents are anhydrous and amines are freshly distilled if possible. Peroxides in THF can cause this. 2. Improve Degassing: This is a classic sign of oxygen contamination.

Conclusion

The Sonogashira coupling of 4-iodonicotinic acid is a highly effective method for synthesizing novel, functionalized heterocyclic compounds of significant interest to the pharmaceutical industry. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the rational selection of base and solvent. By leveraging the protocols and troubleshooting advice provided in this guide, researchers can confidently navigate the challenges associated with this substrate and unlock its synthetic potential.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

Sources

Introduction: The Strategic Value of Functionalized Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid and its derivatives are foundational pharmacophores in modern medicine, forming the structural core of drugs for a wide array of conditions, including tuberculosis, cancer, diabetes, and cardiovascular diseases.[1][2] The ability to precisely modify the nicotinic acid scaffold allows for the fine-tuning of molecular properties, making it a high-value target in drug discovery and development.[3][4][5] this compound is a particularly powerful building block due to the presence of two different halogen atoms, offering the potential for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[6][7]

This guide provides an in-depth exploration of the chemoselective cross-coupling of this compound, offering both mechanistic insights and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of sequential functionalization hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9][10] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The general reactivity trend for aryl halides is:

C–I > C–Br > C–Cl > C–F [6][11]

The C-I bond is weaker and more polarizable than the C-Br bond, causing it to react preferentially with the palladium catalyst under carefully controlled conditions. This inherent difference in reactivity allows for the selective functionalization at the 4-position (iodine) while leaving the 6-position (bromine) intact for a subsequent transformation. This strategy provides a streamlined pathway for creating complex, multi-substituted pyridine derivatives from a single starting material.

Selective coupling at the C4-I position.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[12][13][14][15] The reaction requires a base to activate the organoboron species, facilitating the crucial transmetalation step.[16]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid at the 4-position of this compound.

General Reaction Scheme: (Illustrative purposes)

Component Purpose Typical Amount Notes
This compoundStarting Material1.0 equiv---
Arylboronic AcidCoupling Partner1.1 - 1.5 equivCan be substituted with boronic esters.
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst1 - 5 mol%Choice of catalyst/ligand is crucial for yield. [17]
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equivAn aqueous solution is often used. [18]
Dioxane/H₂O or DME/H₂OSolvent0.1 - 0.2 MDegas solvent thoroughly to prevent catalyst oxidation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 4:1 Dioxane/H₂O) via syringe. Then, add the aqueous base solution (e.g., 2M K₂CO₃, 2.5 equiv).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Purification: Filter the solid precipitate, wash with water and a minimal amount of cold ether, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

PART 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. [19][20]The reaction is unique in its typical requirement for a copper(I) co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate, speeding up the transmetalation step. [21][22]

Protocol 2: Selective Sonogashira Coupling at the C4-Position

This protocol describes the selective installation of an alkyne at the 4-position.

General Reaction Scheme: (Illustrative purposes)

Component Purpose Typical Amount Notes
This compoundStarting Material1.0 equiv---
Terminal AlkyneCoupling Partner1.2 - 2.0 equiv---
PdCl₂(PPh₃)₂Palladium Catalyst2 - 5 mol%A common and effective catalyst for this reaction. [23]
Copper(I) Iodide (CuI)Co-catalyst1 - 10 mol%Essential for the standard Sonogashira mechanism.
Triethylamine (Et₃N) or DIPEABase & SolventCan be used as both base and solvent.Must be anhydrous and deoxygenated.
THF or DMF (optional)Co-solventAs neededCan be used if reactants are not fully soluble in the amine base.

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or a mixture of THF/Et₃N). Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution to remove copper salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Acidify with 1M HCl to precipitate the product. Purify the crude product by filtration and washing, or by column chromatography if needed.

PART 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast range of primary and secondary amines. [24][25][26]The choice of a sterically hindered, electron-rich phosphine ligand is critical to the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination steps. [10][27]

Protocol 3: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol outlines the selective amination at the 4-position.

General Reaction Scheme: (Illustrative purposes)

Component Purpose Typical Amount Notes
This compoundStarting Material1.0 equiv---
Primary or Secondary AmineCoupling Partner1.2 - 1.5 equiv---
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst1 - 4 mol%These are common Pd(0) and Pd(II) pre-catalysts. [28]
XPhos, SPhos, or RuPhosLigand2 - 8 mol%Bulky biarylphosphine ligands are essential. [26][28]
NaOt-Bu or K₃PO₄Base1.5 - 2.5 equivNaOt-Bu is a strong, non-nucleophilic base often used.
Toluene or DioxaneSolvent0.1 - 0.2 MMust be anhydrous and deoxygenated.

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv) to an oven-dried reaction vessel.

  • Add Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Remove the vessel from the glovebox and add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated NH₄Cl solution. Dilute with ethyl acetate and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can be purified by acid-base extraction or column chromatography.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, especially concerning the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep1 1. Dry Glassware prep2 2. Degas Solvents prep1->prep2 prep3 3. Weigh Reagents prep2->prep3 setup 4. Assemble Under Inert Atmosphere prep3->setup addition 5. Add Solvents & Liquid Reagents setup->addition heat 6. Heat & Stir addition->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor workup 8. Quench & Work-up monitor->workup purify 9. Purify Product (Filtration/Chromatography) workup->purify char 10. Characterize (NMR, MS) purify->char caption A general workflow for palladium-catalyzed cross-coupling.

A general workflow for palladium-catalyzed cross-coupling.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Barcelona. Available at: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University Academic Commons. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science. This guide provides an in-depth analysis and detailed protocols for the C-N cross-coupling of bromopyridines, a substrate class of paramount importance in drug development. We will explore the mechanistic underpinnings of the reaction, dissect the critical roles of catalysts, ligands, bases, and solvents, and offer field-proven, step-by-step protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with confidence and efficiency.

Introduction: The Strategic Importance of Aminopyridines

The pyridine scaffold is a privileged motif found in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group onto this ring system via carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of countless drug candidates.[1] Historically, methods to achieve this transformation, such as nucleophilic aromatic substitution (SNAr), were often limited by harsh conditions and a narrow substrate scope. The advent of the Buchwald-Hartwig amination provided a mild, general, and highly efficient alternative, significantly expanding the synthetic chemist's toolbox.[2][3]

This protocol focuses specifically on bromopyridines, which are common and reactive coupling partners. Understanding the nuances of this reaction is key to successfully synthesizing complex aminopyridine derivatives.

The Engine of the Reaction: Mechanism and Core Principles

The efficacy of the Buchwald-Hartwig amination stems from a palladium-based catalytic cycle. A thorough understanding of this mechanism is not merely academic; it provides the logical framework for reaction design, component selection, and troubleshooting. The generally accepted cycle involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[4][5][6][7]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromopyridine. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity order for aryl halides in this step is typically I > Br > Cl.[4][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical at this stage to ensure efficient catalyst turnover.[1][8]

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

The pyridine substrate itself can present a unique challenge. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. The development of specialized ligands was crucial to overcome this issue.[9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition PdII_Aryl L-Pd(II)(Py-Br) Pd0->PdII_Aryl Py-Br Product Aminopyridine (Py-NR₂) Pd0->Product Product Formation Amine_Coord + Amine (R₂NH) - Br⁻ PdII_Amine [L-Pd(II)(Py)(NHR₂)]⁺ PdII_Aryl->PdII_Amine R₂NH Deprotonation + Base - [Base-H]⁺ PdII_Amido L-Pd(II)(Py)(NR₂) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Py-NR₂ RE Reductive Elimination Bromopyridine Bromopyridine (Py-Br) Bromopyridine->PdII_Aryl Amine Amine (R₂NH) Amine->PdII_Amine Experimental_Workflow start Start setup Assemble Reagents (Bromopyridine, Amine, Base, Pd Source, Ligand) in Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup (e.g., Add Ether, Wash with Brine) cool->workup dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography, Recrystallization) concentrate->purify end Characterize Product purify->end

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: General Coupling using a Strong Base (NaOt-Bu)

This protocol is suitable for many primary and secondary amines with non-sensitive bromopyridines.

  • Reagents & Stoichiometry:

    • Bromopyridine: 1.0 mmol, 1.0 equiv

    • Amine: 1.2 mmol, 1.2 equiv

    • Pd₂(dba)₃: 0.02 mmol, 2 mol% Pd

    • Ligand (e.g., XPhos): 0.08 mmol, 8 mol%

    • Sodium tert-butoxide (NaOt-Bu): 1.4 mmol, 1.4 equiv

    • Anhydrous, Degassed Toluene: 5 mL

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, amine (if solid), NaOt-Bu, Pd₂(dba)₃, and ligand.

    • Seal the flask, and evacuate and backfill with argon (repeat this cycle three times).

    • Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine.

Protocol 2: Coupling of Base-Sensitive Substrates using a Weaker Base (K₃PO₄)

This protocol is adapted for substrates containing functionalities like esters or nitriles that are incompatible with strong alkoxide bases. [10]

  • Reagents & Stoichiometry:

    • Bromopyridine: 1.0 mmol, 1.0 equiv

    • Amine (e.g., a functionalized aniline): 1.2 mmol, 1.2 equiv

    • Pd₂(dba)₃: 0.02 mmol, 2 mol% Pd

    • Ligand (e.g., Xantphos): 0.08 mmol, 8 mol%

    • Potassium Phosphate (K₃PO₄), finely ground: 1.4 mmol, 1.4 equiv

    • Anhydrous, Degassed Toluene: 5 mL

  • Procedure:

    • Follow steps 1-3 from Protocol 1, substituting K₃PO₄ for NaOt-Bu and Xantphos for XPhos. It is crucial that the K₃PO₄ is finely powdered and anhydrous.

    • Heat the reaction mixture to 100-110 °C and stir vigorously. Reactions with weaker bases may require longer reaction times (12-24 hours).

    • Follow steps 5-10 from Protocol 1 for workup and purification.

Protocol 3: Coupling with Volatile Amines (e.g., Methylamine, Dimethylamine)

Low-boiling-point amines will evaporate under standard reflux conditions. This procedure uses a sealed tube to contain the volatile reagent. [9][11]

  • CAUTION: This procedure involves heating a sealed vessel and generates pressure. Use a proper pressure-rated sealed tube and a blast shield. The pressure generated by amines like dimethylamine at 80 °C can be significant (~10 atm). [9]

  • Reagents & Stoichiometry:

    • 2-Bromopyridine: 1.0 mmol, 1.0 equiv

    • Volatile Amine (e.g., Dimethylamine, 2.0 M solution in THF): 2.5 mL, 5.0 mmol, 5.0 equiv

    • Pd(OAc)₂: 0.05 mmol, 5 mol%

    • dppp (1,3-Bis(diphenylphosphino)propane): 0.1 mmol, 10 mol%

    • Sodium tert-butoxide (NaOt-Bu): 2.0 mmol, 2.0 equiv

    • Anhydrous Toluene: 5 mL

  • Procedure:

    • To a pressure-rated Ace-Thred sealed tube with a magnetic stir bar, add the 2-bromopyridine, Pd(OAc)₂, dppp, and NaOt-Bu.

    • Add the anhydrous toluene.

    • Add the solution of the volatile amine.

    • Quickly and securely seal the tube with the threaded cap and PTFE liner.

    • Place the tube in a preheated oil bath at 80 °C behind a blast shield and stir for 12-16 hours.

    • After the reaction, allow the tube to cool completely to room temperature. It is advisable to cool it further in an ice bath before opening to reduce internal pressure.

    • Carefully open the tube in a well-ventilated fume hood.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

Data and Troubleshooting

Comparative Performance of Reaction Conditions

The following table summarizes representative outcomes for the amination of bromopyridines under various conditions, compiled from literature sources. Yields are highly substrate-dependent.

BromopyridineAminePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
5-BromopyrimidineMorpholinePd₂(dba)₃ / Biarylphosphine 1LiHMDSToluene10092[10]
5-Bromopyrimidine4-fluoroanilinePd₂(dba)₃ / Biarylphosphine 2K₃PO₄Toluene10095[10]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060[12]
3-Amino-5-bromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100~90[13]
2-BromopyridineCyclopropylaminePd(OAc)₂ / dpppNaOt-BuToluene8055[9]
2-BromopyridineDiethylaminePd(OAc)₂ / dpppNaOt-BuToluene8098[9]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Ligand inappropriate for the substrate.4. Low reaction temperature.1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst/pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ → NaOt-Bu).3. Screen different ligands (e.g., switch from a bidentate to a biaryl monophosphine ligand).4. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation (Bromine replaced by Hydrogen)1. Presence of water in the reaction.2. β-Hydride elimination from a Pd-amido intermediate (common with some secondary amines).1. Use anhydrous reagents and solvents.2. Use a more sterically hindered ligand (e.g., RuPhos) to disfavor this pathway. [14]
Side Product Formation 1. Base-mediated decomposition of starting materials or product.2. Reaction temperature too high.1. Switch to a milder base (e.g., NaOt-Bu → Cs₂CO₃).2. Lower the reaction temperature.
Difficulty with 2-Bromopyridines Catalyst inhibition by the pyridine nitrogen.Use chelating ligands like BINAP, dppp, or Xantphos, which are known to be effective for this substrate class. [9]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aminopyridines from their corresponding bromo-precursors. Success is predicated on a rational selection of the catalyst system and reaction conditions tailored to the specific substrates. By understanding the underlying mechanism and the function of each component, researchers can effectively troubleshoot and optimize this powerful transformation. The protocols and data presented herein serve as a comprehensive starting point for chemists in both academic and industrial settings to confidently apply this reaction to the synthesis of novel and valuable molecules.

References

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968. [Link]

  • Fors, B. P., & Buchwald, S. L. (2005). Efficient Pd-catalyzed amination of heteroaryl halides. PubMed, 7(18), 3965–8. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition, 56(32), 9575-9579. [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(9), 1365-1372. [Link]

  • Various Authors. (2021). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. [Link]

  • Various Authors. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Shen, Q., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451-8458. [Link]

  • Das, S., et al. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]

  • Unattributed. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Reddit User ajp0206. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Grote, T., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(13), 7851-7859. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 8249-8259. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pérez-Gómez, R., & Correa, A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-19. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Shen, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, 72(9), 3606–7. [Link]

Sources

Application Notes & Protocols: 6-Bromo-4-iodonicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which, despite often having weak binding affinities, provide highly efficient starting points for optimization into potent drug candidates.[2][3] This approach allows for a more thorough exploration of chemical space with a smaller library of compounds and has led to the development of several marketed drugs.[3]

Within the vast landscape of chemical fragments, halogenated molecules have gained significant recognition for their ability to form specific, directional interactions known as halogen bonds.[4][5] The 6-Bromo-4-iodonicotinic acid fragment is a particularly compelling scaffold for FBDD campaigns. Its dihalogenated pyridine core offers a unique combination of features:

  • Dual Halogen Bonding Potential: Both the bromine and iodine atoms can act as halogen bond donors, interacting with nucleophilic residues (like backbone carbonyls) in a protein's binding site.[5] This provides two distinct opportunities for anchoring the fragment.

  • Orthogonal Synthetic Vectors: The bromine and iodine atoms possess differential reactivity in common cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for selective and directional chemical elaboration, a critical feature for the hit-to-lead optimization process.

  • Privileged Scaffold: The pyridine ring is a common motif in approved drugs, often contributing to favorable pharmacokinetic properties.[6][7]

This guide provides a comprehensive overview of the strategic application of this compound in FBDD, complete with detailed protocols for primary screening and insights into hit evolution.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1200130-82-0[8]
Molecular Formula C₆H₃BrINO₂[8]
Molecular Weight 327.90 g/mol [8]
XLogP3 2.0 (Predicted)[9]
Hydrogen Bond Donors 1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors 3 (N in ring, 2 O in acid)Calculated

The Strategic Role of Halogenation in FBDD

The core principle of FBDD is to identify fragments that bind efficiently to a target and then chemically elaborate them into more potent leads.[1][10] Halogen-enriched fragment libraries (HEFLibs) are increasingly used to systematically probe for halogen bonding "hot spots" on a protein surface.[11][12]

The Power of the σ-hole

Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential, known as the σ-hole, on the surface of a halogen atom interacts favorably with a nucleophile, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom.[4][11] The strength of this interaction increases with the polarizability of the halogen: I > Br > Cl > F .

This compound is designed to maximize this effect. The iodine at the 4-position and the bromine at the 6-position provide strong, directional handles to anchor the fragment within a binding pocket, often complementing or substituting traditional hydrogen bonds.

Diagram: The FBDD Workflow

This diagram illustrates the typical progression of a fragment-based drug discovery campaign, from initial library screening to the development of a lead candidate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, SPR, DSF, X-ray) FragmentLibrary->Screening Screen Hits Identified Hits (Weak Binders, µM-mM Affinity) Screening->Hits Identify Validation Orthogonal Assay Validation (e.g., ITC, Secondary Screen) Hits->Validation Confirm Structural Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structural Determine Binding Mode SBDD Structure-Based Design (Fragment Growing, Linking, Merging) Structural->SBDD Guide Chemistry Medicinal Chemistry (e.g., Suzuki, Sonogashira) SBDD->Chemistry Synthesize Chemistry->Screening Iterate Lead Lead Compound (Improved Potency & Properties) Chemistry->Lead Optimize

Part 1: Fragment Screening Protocols

The identification of fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[13] Below are detailed protocols for screening this compound using four common, orthogonal methods.

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: DSF measures the thermal stability of a target protein by monitoring its unfolding temperature (Tₘ).[14] Ligand binding typically stabilizes the protein, resulting in a measurable increase in Tₘ (a "thermal shift").[15] This technique is excellent for high-throughput primary screening.

Materials:

  • Purified target protein (≥95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with thermal ramping capability

  • 384-well PCR plates

Methodology:

  • Protein-Dye Master Mix Preparation:

    • Dilute the target protein in Assay Buffer to a final concentration of 4 µM.

    • Dilute the 5000x SYPRO Orange stock 1:1000 into the protein solution to create a 2x Protein / 5x Dye master mix (final concentrations will be 2 µM protein and 2.5x dye).

    • Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.[14][16] Using a master mix ensures consistency across all wells.

  • Plate Preparation:

    • Dispense 10 µL of the Protein-Dye Master Mix into each well of a 384-well plate.[16]

    • Using an acoustic dispenser or manual pipette, transfer 10-100 nL of the this compound stock solution to the appropriate wells for a final screening concentration (e.g., 100 µM - 1 mM).

    • For control wells, add an equivalent volume of DMSO. It is critical to have multiple DMSO controls to establish a baseline Tₘ.

  • Data Acquisition:

    • Seal the plate securely and centrifuge briefly (e.g., 1000 x g for 1 min) to collect the contents at the bottom of the wells.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute

      • Acquire fluorescence data at each temperature increment.[16]

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the Tₘ by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.[16]

    • A positive thermal shift (ΔTₘ = Tₘ_fragment - Tₘ_DMSO) of >2°C is typically considered a significant hit.

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[17][18] It provides kinetic (kₐ, kₑ) and affinity (Kₑ) data.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Running Buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

  • This compound serial dilutions in Running Buffer

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium density (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.

    • Create a reference flow cell by performing the activation and blocking steps without protein injection.

    • Causality: The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding, which is a common issue with fragments, especially at high concentrations.[18]

  • Fragment Screening:

    • Prepare a concentration series of this compound in Running Buffer (e.g., 1 µM to 200 µM). Ensure the DMSO concentration is precisely matched between the samples and the Running Buffer to avoid solvent artifacts.[18]

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data for each injection. Then, subtract the average of the blank injections (double-referencing).

    • A concentration-dependent increase in the binding response (RU) indicates a binding event.

    • For affinity determination, plot the steady-state response levels against the fragment concentration and fit to a 1:1 binding model.

    • Expert Insight: For fragments, which often have fast kinetics, a kinetic analysis may be challenging. Steady-state affinity is often more reliable. Calculate the Ligand Efficiency (LE) to prioritize hits.

Protocol 3: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Ligand-observed NMR techniques monitor the signals of the fragment itself to detect binding. Methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are highly sensitive to weak interactions.[19][20]

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Purified target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

Methodology (STD NMR):

  • Sample Preparation:

    • Prepare two samples:

      • Test Sample: Target protein (10-20 µM) and this compound (1 mM) in deuterated buffer.

      • Control Sample: this compound (1 mM) alone in the same buffer.

    • Causality: The high excess of the fragment ensures that the protein is saturated and that the free ligand concentration remains high enough for detection.

  • Acquisition:

    • Acquire a standard 1D proton spectrum of the control sample to identify the fragment's resonances.

    • On the test sample, run an STD experiment. This involves acquiring two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation will transfer from the protein to a bound ligand via spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.[20] The presence of signals in the STD difference spectrum is a direct confirmation of binding.

    • Expert Insight: WaterLOGSY can be used as an orthogonal NMR method. In a WaterLOGSY experiment, a binding event is typically indicated by a sign inversion of the fragment's NMR peaks compared to its free state.[20][21]

Protocol 4: X-ray Crystallography

Principle: This is the gold standard for FBDD as it provides a high-resolution 3D structure of the fragment bound to the target, revealing the precise binding mode and key interactions.[22][23]

Materials:

  • High-quality crystals of the target protein

  • This compound (high concentration stock, e.g., 500 mM in DMSO)

  • Cryoprotectant solution

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size.

    • Prepare a soaking solution by adding the fragment stock solution directly to the crystal mother liquor or a cryoprotectant solution to a final concentration of 10-50 mM.

    • Causality: A high concentration is required to drive the binding equilibrium towards the bound state for these weak-affinity interactions.[23]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Harvest the soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

    • Collect a reference dataset from a crystal soaked only in the cryoprotectant solution (with DMSO).

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate a difference electron density map (Fo-Fc). Unambiguous, positive density in this map that corresponds to the shape of this compound confirms its binding.

    • Refine the protein-fragment complex structure. Analyze the binding site to identify key interactions, such as the halogen bonds formed by the bromine and iodine atoms and any hydrogen bonds involving the carboxylic acid.

Part 2: Hit-to-Lead Optimization

Once this compound is confirmed as a hit, its dihalogenated structure becomes a powerful asset for medicinal chemistry optimization.[10][24] The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical moieties that make additional favorable interactions with the target.[25][26]

The Power of Orthogonal Chemistry

The differential reactivity of the C-I and C-Br bonds is key. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective, stepwise elaboration.

  • Step 1 (Elaboration at the 4-position): Use milder conditions for a Suzuki or Sonogashira coupling to react selectively at the more labile iodo position. This allows for the introduction of a new group to probe a nearby sub-pocket.

  • Step 2 (Elaboration at the 6-position): After modifying the 4-position, harsher coupling conditions can be used to react at the less reactive bromo position, growing the fragment in a different direction.

Diagram: Synthetic Elaboration Strategy

This diagram shows the stepwise synthetic strategy for growing the this compound fragment hit.

Hit_To_Lead Fragment Hit Fragment (this compound) Step1 Step 1: Selective Coupling (e.g., Suzuki at C-I position) Fragment->Step1 Intermediate 4-Aryl-6-bromo-nicotinic acid Step1->Intermediate Step2 Step 2: Second Coupling (e.g., Sonogashira at C-Br position) Intermediate->Step2 Lead Lead Compound (Optimized Potency and Properties) Step2->Lead

This structure-guided approach, informed by crystallography, allows researchers to rationally design and synthesize new analogues with improved affinity and selectivity, efficiently transforming a millimolar fragment hit into a nanomolar lead candidate.

Conclusion

This compound represents a highly valuable tool in the arsenal of the modern drug discoverer. Its unique combination of a privileged nicotinic acid scaffold with two orthogonal, halogen-bonding synthetic handles provides an ideal starting point for FBDD campaigns. By leveraging sensitive biophysical screening techniques and structure-based design, this fragment can serve as a robust anchor for the rapid and efficient development of novel therapeutics against a wide range of biological targets.

References

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Link]

  • Molecular Oncology. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. [Link]

  • PubMed. (n.d.). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. [Link]

  • Frontiers in Chemistry. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Frontiers in Chemistry. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. [Link]

  • ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Portland Press. (2021). A beginner's guide to differential scanning fluorimetry. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • Frontiers Media S.A. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. [Link]

  • ACS Publications. (2015). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]

  • Springer. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]

  • protocols.io. (2019). XChem crystallographic fragment screening. [Link]

  • protocols.io. (2021). Differential Fluorescence Scanning Assay (DSF Assay). [Link]

  • Semantic Scholar. (2015). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. [Link]

  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]

  • MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • ResearchGate. (n.d.). NMR spectra for ligand-observed experiments.Spectra from STD (top), WaterLOGSY (middle) and CPMG (bottom) experiments.... [Link]

  • Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • PubMed. (2011). Crystallographic fragment screening. [Link]

  • Kent Academic Repository. (2018). Investigations Into Fragment Ligand Binding Using Quantitative STD and WaterLOGSY NMR Spectroscopy. [Link]

  • Springer Nature Experiments. (2011). Crystallographic Fragment Screening. [Link]

  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

  • IAEA. (2019). Crystallographic fragment-screening: workflow and procedures. [Link]

  • Medium. (2021). The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]

  • Coopsco St-Hyacinthe. (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. [Link]

  • National Institutes of Health. (2018). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. [Link]

  • ACS Publications. (2017). Direct NMR Probing of Hydration Shells of Protein Ligand Interfaces and Its Application to Drug Design. [Link]

  • AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Medium. (2021). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. [Link]

  • PubChem. (n.d.). 6-bromo-4-iodonicotinaldehyde. [Link]

  • ACS Publications. (1940). 6-Iodonicotinic Acid. [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

Sources

Topic: Analytical Methods for Halogenated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Halogenated Pyridine Carboxylic Acids

Halogenated pyridine carboxylic acids (HPCAs) represent a class of compounds with significant industrial and biological relevance. They are core structural motifs in numerous pharmaceuticals and are widely used as potent herbicides in agriculture.[1][2] Prominent examples include picloram, clopyralid, and aminopyralid, known for their effectiveness but also for their environmental persistence.[2] This persistence can lead to unintended contamination of soil and water, posing risks to non-target crops and ecosystems.

The analytical challenge posed by HPCAs is rooted in their physicochemical properties. The presence of both a carboxylic acid group and a basic pyridine ring makes them polar, often zwitterionic, compounds.[3] This polarity complicates their extraction from complex matrices and makes them unsuitable for direct analysis by gas chromatography (GC) without chemical modification.[4] Consequently, robust and sensitive analytical methods are paramount for monitoring these compounds in environmental samples, ensuring the quality of pharmaceutical products, and conducting metabolic studies.

This guide provides a comprehensive overview of the primary analytical strategies for HPCAs, focusing on the causality behind methodological choices in sample preparation, chromatographic separation, and detection. We will explore detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to select and implement the optimal workflow for their specific analytical needs.

Chapter 1: Foundational Step - Sample Preparation & Extraction

The goal of sample preparation is to isolate the target HPCAs from the sample matrix (e.g., water, soil, tissue, or a drug formulation), remove interferences, and concentrate the analytes to a level suitable for instrumental analysis. The choice of technique is dictated by the matrix and the physicochemical properties of the analytes.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly effective and widely used technique for cleaning up and concentrating HPCAs from liquid samples. Its effectiveness hinges on the selection of an appropriate sorbent that can selectively retain the analytes while allowing interfering matrix components to pass through.

  • Expert Insight (Causality): The choice of SPE sorbent is critical. Given the dual acidic (carboxylic acid) and basic (pyridine nitrogen) nature of HPCAs, two primary strategies are effective:

    • Anion-Exchange SPE: At a neutral or slightly basic pH, the carboxylic acid group is deprotonated (COO⁻), allowing for strong retention on a positively charged anion-exchange sorbent. This is highly selective for acidic compounds.

    • Reversed-Phase (e.g., C18) SPE: At an acidic pH (e.g., pH 2-3), the carboxylic acid is protonated (-COOH), reducing the molecule's overall polarity. This allows it to be retained on a nonpolar C18 sorbent via hydrophobic interactions. This approach is excellent for desalting samples prior to MS analysis.

Workflow Diagram: SPE for HPCAs from Water

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample (e.g., 100 mL Water) Adjust_pH Adjust pH to 2-3 with Formic Acid Sample->Adjust_pH Condition Condition SPE Cartridge (Methanol, then Water) Adjust_pH->Condition Proceed to SPE Load Load Sample Condition->Load Wash Wash (e.g., 5% Methanol) Removes polar interferences Load->Wash Elute Elute HPCAs (e.g., Methanol or ACN) Disrupts hydrophobic interaction Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Collect Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Derivatization_Workflow start Extracted & Dried Sample Residue add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) & Solvent (Pyridine or ACN) start->add_reagent reaction Heat Reaction Vial (e.g., 60-75°C for 30-60 min) Ensures complete reaction add_reagent->reaction Vortex to mix cool Cool to Room Temperature reaction->cool inject Inject into GC-MS cool->inject LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Reconstituted Sample Extract Inject Inject into HPLC System Sample->Inject Column Separation on C18 Column Inject->Column ESI Ionization (ESI Negative Mode) Column->ESI Eluent Transfer Q1 Precursor Ion Selection (Q1) ESI->Q1 CID Fragmentation (Collision Cell) Q1->CID Q3 Product Ion Selection (Q3) CID->Q3 Detector Detection Q3->Detector Data Data Acquisition (MRM Mode) Detector->Data

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling on Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihalogenated pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. We will move beyond simple protocols to explore the mechanistic reasoning behind common failures and optimization strategies, providing you with the tools to troubleshoot effectively.

Core Concepts: Understanding the Challenges

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation, but its application to nitrogen-containing heterocycles like dihalogenated pyridines introduces specific obstacles that must be addressed for a successful outcome.[1]

The Suzuki-Miyaura Catalytic Cycle

At its heart, the reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding these three key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for diagnosing issues.[4] The cycle begins with an active Pd(0) species.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pdiih Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiih Oxidative Addition (+ Ar-X) product Coupled Product (Ar-Ar') pdiib Ar-Pd(II)-OR" pdiih->pdiib Metathesis (+ Base) pdiia Ar-Pd(II)-Ar' pdiib->pdiia Transmetalation (+ Ar'-B(OR)2) pdiia->pd0 Reductive Elimination (- Ar-Ar') arx Dihalopyridine (Ar-X) boronic Boronic Acid/Ester (Ar'-B(OR)2) base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Unique Hurdles with Pyridine Substrates
  • Catalyst Inhibition : The Lewis basic nitrogen atom in the pyridine ring can coordinate directly to the palladium center.[1][5] This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning the reaction and leading to low or no yield.[6]

  • Regioselectivity : With two halogen atoms, the primary challenge is controlling which position reacts. Selectivity is a complex function of several factors:

    • Halogen Reactivity : The C-X bond strength is a primary determinant, with the general reactivity trend being I > Br > Cl.[7][8]

    • Electronic Effects : The pyridine ring is electron-deficient, and positions C2, C4, and C6 are more electrophilic and generally more reactive towards oxidative addition than C3 and C5.[9] For many dihalopyridines, the halide alpha (α) to the nitrogen (C2/C6) is conventionally more reactive.[10]

    • Steric Hindrance : Bulky substituents near a halogen can impede the approach of the palladium catalyst, directing the reaction to a less hindered site.[11]

Troubleshooting Guide: From Problem to Solution

This section is formatted as a series of questions and answers to directly address common experimental failures.

Problem 1: My reaction has very low or no conversion.

Q1: I'm getting no product. What are the first things I should check?

A1: Before suspecting complex mechanistic issues, always verify the fundamentals. A failed Suzuki coupling often points to a problem with one of the core components.[12]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[13] Inadequate degassing can lead to catalyst oxidation and promote side reactions like boronic acid homocoupling.[4][14]

  • Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and degrade upon storage.[6] A primary decomposition pathway is protodeboronation, where the C-B bond is cleaved by moisture.[13] Consider using fresh or purified boronic acid. If instability is a persistent issue, converting the boronic acid to a more stable derivative, like a pinacol ester or a diethanolamine adduct, can be highly effective.[12][13]

  • Catalyst Activity: Ensure your palladium precatalyst is active. If it's old or has been exposed to air, its performance may be compromised.

Q2: I've checked the basics, but the reaction still fails. I suspect catalyst deactivation by the pyridine nitrogen. How do I fix this?

A2: This is the most common issue with pyridine substrates.[6] The solution lies in choosing a catalyst system that can overcome the inhibitory effect of the nitrogen lone pair.

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating it.[6][15] Highly effective ligand families include:

    • Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and BrettPhos are the gold standard for challenging heteroaryl couplings.[1][15][16]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be highly effective, promoting reaction at sterically hindered positions.[10][17]

  • Use a Pre-formed Catalyst: Using an air-stable precatalyst (e.g., XPhos Pd G3) can ensure a consistent concentration of the active catalyst and simplify the reaction setup.[11][12]

Problem 2: I'm getting the wrong isomer or a mixture of products.

Q3: My goal is mono-arylation, but I'm getting significant amounts of the di-substituted product. How can I improve selectivity for the mono-product?

A3: Achieving selective mono-functionalization requires careful control over reaction conditions to stop the reaction after the first coupling.

  • Control Stoichiometry: Use a slight excess of the dihalogenated pyridine relative to the boronic acid (e.g., 1.1 to 1.5 equivalents of the pyridine).[11] This ensures the boronic acid is the limiting reagent and is consumed before significant double addition can occur.

  • Lower the Temperature: Higher temperatures often drive the reaction towards the thermodynamically favored di-substituted product. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve mono-selectivity.

  • Monitor the Reaction Closely: Track the reaction's progress by TLC or LC-MS and stop it as soon as the limiting reagent (boronic acid) is consumed.

Q4: The reaction is selective for one position, but it's not the one I want! How can I control the regioselectivity?

A4: This is an advanced challenge where "off-the-shelf" conditions may not work. Regioselectivity can be "flipped" by moving beyond the substrate's intrinsic electronic and steric properties and asserting external control via the catalyst system.

  • Ligand-Controlled Selectivity: For substrates like 2,4-dihalopyridines, conventional catalysts often favor reaction at the C2 position. However, using very bulky ligands, such as the NHC ligand IPr or the phosphine ligand QPhos, can invert this selectivity and favor reaction at the C4 position.[10][17] This is believed to occur because the sterically demanding ligand forces an oxidative addition pathway that is less favorable under normal conditions.

  • Catalyst Speciation Control: In some cases, moving to "ligand-free" conditions can dramatically alter selectivity. For example, Jeffery conditions (e.g., Pd(OAc)₂, a phase-transfer catalyst like NBu₄Br, and a base) can lead to extremely high C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[10][17] These conditions may favor the formation of palladium nanoparticles or different catalytic species that have an inherent preference for the C4 position.[10]

Regioselectivity regio Regioselectivity Control on Dihalopyridines intrinsic Intrinsic Factors (Substrate-Controlled) regio->intrinsic extrinsic Extrinsic Factors (Catalyst-Controlled) regio->extrinsic bond C-X Bond Strength (I > Br > Cl) intrinsic->bond electronics Ring Electronics (C2/C4/C6 activated) intrinsic->electronics sterics Steric Hindrance intrinsic->sterics ligand Ligand Choice (e.g., Bulky NHCs) extrinsic->ligand speciation Catalyst Speciation (e.g., Ligand-Free) extrinsic->speciation conditions Reaction Conditions (Solvent, Base) extrinsic->conditions

Figure 2: Factors influencing regioselectivity in the Suzuki coupling of dihalopyridines.
Problem 3: My yield is low due to significant side product formation.

Q5: I'm seeing a lot of homocoupling of my boronic acid (Ar'-Ar'). What's the cause?

A5: Homocoupling is a classic side reaction in Suzuki couplings.[14]

  • Cause: It is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that promote the homocoupling pathway.[4]

  • Solution: The remedy is rigorous exclusion of oxygen. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[13][18]

Q6: My main side product is the dehalogenated pyridine (Ar-H). How can I minimize this?

A6: Dehalogenation (or hydrodehalogenation) occurs when the aryl halide is reduced instead of coupled.[18]

  • Cause: This pathway becomes competitive when a hydride source is available to intercept the Ar-Pd(II)-X intermediate.[4] Common hydride sources are amine bases (like triethylamine) or alcohol solvents.[18]

  • Solution: Avoid potential hydride donors. Switch from amine bases to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[18] If possible, use anhydrous aprotic solvents like dioxane, toluene, or DMF instead of alcohols.[19]

Data & Protocols

Catalyst System Performance Comparison

The choice of ligand and base can dramatically impact the yield and selectivity of the reaction. The following table summarizes typical outcomes for the mono-arylation of 2,6-dichloropyridine, a challenging but common substrate.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2,6-DichloropyridineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100High[11]
2,6-DichloropyridineHeptyl-B(pin)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (3.0)Dioxane/H₂O10094[5]
2-ChloropyridineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O80-120High[7]
3-Amino-2-chloropyridine2-MeO-Ph-B(OH)₂Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (3.0)Dioxane10099[16]

Note: Yields are highly dependent on the specific arylboronic acid used. This table provides representative starting points.

Experimental Protocol: Selective Mono-Arylation of 2,6-Dichloropyridine

This protocol provides a robust starting point for the selective mono-arylation of 2,6-dichloropyridine using a modern catalyst system.[11]

Materials:

  • 2,6-Dichloropyridine (1.2 equiv)

  • Arylboronic acid (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (10:1 v/v)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the dry Schlenk flask under an inert atmosphere (Argon), add 2,6-dichloropyridine, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inerting: Seal the flask, and perform at least three vacuum/inert gas backfill cycles to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate, small vial, dissolve the Pd(OAc)₂ and SPhos in a small portion of the degassed toluene. This pre-formation of the active catalyst can improve reproducibility.

  • Reaction Assembly: Under a positive flow of inert gas, add the catalyst solution to the Schlenk flask via syringe. Follow this with the remaining degassed toluene and water. The final reaction concentration should be between 0.1 and 0.5 M with respect to the boronic acid.[12]

  • Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the boronic acid is fully consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

workflow start Low Yield or No Reaction check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Solvents Degassed? start->check_basics catalyst_issue Step 2: Address Catalyst - Suspect N-Coordination? check_basics->catalyst_issue If basics are OK success Improved Yield check_basics->success If problem found & fixed change_ligand Action: Switch Ligand - Use Bulky, Electron-Rich  Ligands (SPhos, XPhos) - Try NHC Ligands catalyst_issue->change_ligand base_solvent Step 3: Optimize Conditions - Base effective? - Reagents soluble? change_ligand->base_solvent If still low yield change_ligand->success If successful screen_params Action: Screen Parameters - Test different bases (K3PO4, Cs2CO3) - Adjust solvent system for solubility base_solvent->screen_params screen_params->success

Figure 3: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is the typical reactivity order for halogens in Suzuki coupling? A: The C-X bond dissociation energy dictates the ease of oxidative addition, leading to a general reactivity trend of C–I > C–Br > C–Cl.[7] Aryl fluorides are typically unreactive under standard Suzuki conditions.

Q: Can I use an amine base like triethylamine (Et₃N)? A: It is generally not recommended. Amine bases can act as hydride donors, leading to a significant dehalogenation side reaction that consumes your starting material.[18] Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are much safer and more effective choices.[13]

Q: How do substituents on the pyridine ring affect the reaction? A: Electronic effects play a significant role. Electron-withdrawing groups (EWGs) on the pyridine ring increase the electrophilicity of the carbon-halogen bond, making it more susceptible to oxidative addition and thus increasing the reaction rate.[11] Conversely, electron-donating groups (EDGs) can decrease reactivity.[11]

Q: My reagents are not fully dissolving. Is this a problem? A: Yes, poor solubility of any key component (halopyridine, boronic acid, or base) can lead to a slow, incomplete, or failed reaction.[13] Ensure you choose a solvent system (e.g., dioxane/water, toluene, DMF) where all reagents are soluble at the target reaction temperature.[19][20][21] Vigorous stirring is also essential, especially in biphasic systems.[13]

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Suzuki reaction. Wikipedia.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • How can I solve my problem with Suzuki coupling?
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Coupling outcomes for pyridines.
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.

Sources

Technical Support Center: Purification of Halogenated Nicotinic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated nicotinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these critical intermediates. Halogenated nicotinic acids, key building blocks in pharmaceuticals and agrochemicals, often present unique purification hurdles due to their polarity, acidity, and potential for isomerization.

This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Troubleshooting

Q1: I've completed my synthesis. What's the first step in designing a purification strategy for my crude halogenated nicotinic acid?

A1: The first step is to characterize your crude product to understand what you are working with. Before attempting any large-scale purification, you must assess the composition of the crude mixture.

  • Expertise & Rationale: Halogenated nicotinic acids are crystalline solids, but impurities from the synthesis (e.g., unreacted starting materials, regioisomers, or inorganic salts) can interfere with direct crystallization. A preliminary analysis by Thin Layer Chromatography (TLC) or a crude High-Performance Liquid Chromatography (HPLC) run is invaluable.[1] This initial analysis helps you identify the number of components, estimate the relative polarity of your target compound, and select an appropriate purification technique. For instance, a product that is >90% pure with minor non-polar impurities might be purified by a simple recrystallization, whereas a complex mixture with polar impurities will likely require chromatography.

The general workflow should be guided by the nature and quantity of impurities present.

Purification_Workflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Workup) crude->lle Quench Reaction dry Dry & Concentrate lle->dry crude_solid Crude Solid dry->crude_solid purity_check1 Purity Analysis (TLC, HPLC, NMR) crude_solid->purity_check1 recryst Recrystallization purity_check1->recryst High Purity & Good Crystallinity chrom Column Chromatography purity_check1->chrom Complex Mixture or Isomeric Impurities pure_product Pure Product recryst->pure_product Filter & Dry chrom->pure_product Combine Fractions & Evaporate

Caption: General purification workflow for halogenated nicotinic acids.

Q2: My crude product is a dark, oily residue after evaporating the reaction solvent. How do I proceed?

A2: An oily residue indicates the presence of significant impurities that are preventing your product from crystallizing. The most common culprits are residual high-boiling solvents (like DMF or DMSO), colored byproducts, or unreacted starting materials.

  • Trustworthiness & Causality: The first step is to remove non-polar and basic/neutral impurities through an acid-base liquid-liquid extraction.[2] Since your target compound is a carboxylic acid, it can be selectively moved into an aqueous basic layer, leaving many organic impurities behind. After this cleanup, the product can be recovered as a solid, which is much more amenable to further purification like recrystallization.

See the detailed protocol in Section 2, Q4 for a step-by-step guide on acid-base extraction.

Section 2: Liquid-Liquid Extraction for Workup & Purification

Q3: What is the best solvent system for extracting my halogenated nicotinic acid from the reaction mixture?

A3: The choice of solvent depends on the goal of the extraction.

  • To extract the product from an aqueous solution: Use a water-immiscible organic solvent in which your product is soluble. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), and sometimes ethers.[3]

  • To wash away impurities: The choice depends on what you are removing. A wash with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is excellent for removing acidic impurities and your acidic product from an organic layer.[2][3] A brine (saturated NaCl) wash is used to remove residual water from the organic phase.

  • Expertise & Experience: While EtOAc is a common choice, be aware that some nicotinic acid derivatives have limited solubility in it.[3] DCM is often a better solvent for these polar compounds. Always check the solubility of your specific compound if possible. For removing acidic products from an organic solution, a weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide (NaOH) to minimize potential hydrolysis of any ester functionalities that might be present in the reaction mixture.[3]

Q4: Can you provide a standard protocol for an acid-base extraction to isolate my product?

A4: Absolutely. This is a fundamental technique for purifying any carboxylic acid, including halogenated nicotinic acids. The principle is to convert the acidic product into its water-soluble salt, wash away organic-soluble impurities, and then regenerate the solid acid product.

Acid_Base_Extraction start 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) wash 2. Add aq. NaHCO3 Solution & Shake in Separatory Funnel start->wash separate 3. Separate Layers wash->separate organic Organic Layer: Neutral/Basic Impurities (Discard) separate->organic Top or Bottom Layer (Check Densities) aqueous Aqueous Layer: Product as Sodium Salt (Keep) separate->aqueous acidify 4. Acidify Aqueous Layer with HCl to pH ~2-3 aqueous->acidify precipitate 5. Product Precipitates as a Solid acidify->precipitate end 6. Filter, Wash with Cold Water, & Dry precipitate->end

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction [2][4][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your halogenated nicotinic acid. Drain and collect this aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the pH of the solution is between 2 and 4.[4][6]

  • Precipitation: Your halogenated nicotinic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by suction filtration, wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and dry under vacuum.

Section 3: Recrystallization

Q5: My halogenated nicotinic acid has low yield after recrystallization. What are the common causes and solutions?

A5: Low yield in recrystallization is a frequent issue. The primary causes are using too much solvent, cooling the solution too quickly, or selecting a suboptimal solvent.

  • Trustworthiness & Causality: The goal of recrystallization is to create a supersaturated solution of the crude product in a hot solvent, from which the pure compound crystallizes upon cooling, leaving impurities behind in the mother liquor.[7] Using an excessive amount of solvent will prevent the solution from becoming supersaturated on cooling, and your product will remain dissolved.

Troubleshooting Low Recrystallization Yield

Potential Cause Explanation Solution
Excess Solvent The product's solubility limit is not reached upon cooling, keeping it in the mother liquor.Gently heat the filtrate to boil off a portion of the solvent and attempt to recrystallize again.[8]
Cooling Too Rapidly Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals instead of large, pure ones.Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize precipitation.
Suboptimal Solvent The solvent may be too good (dissolves product at room temp) or too poor (doesn't dissolve product even when hot).Perform a solvent screen using small amounts of the crude product. A good solvent should dissolve the compound when hot but not when cold. For halogenated nicotinic acids, methanol, ethanol, or mixtures with water are often effective.[9][10][11]
Premature Crystallization The product crystallizes in the filter paper during hot filtration.Preheat the funnel and filter paper before filtration. Use a slight excess of hot solvent to ensure the product remains dissolved during this step.

Q6: What are good starting solvents for recrystallizing common halogenated nicotinic acids?

A6: The ideal solvent choice is compound-specific. However, based on patents and literature, here are some field-proven starting points:

Compound Recrystallization Solvent(s) Purity Achieved Source
6-Chloronicotinic AcidMethanol>99.5%[10][12]
6-Chloronicotinic AcidMethanol / Ethanol Mixture>99.6%
2-Chloronicotinic AcidMethanol / Water (1:1)Pure White Crystalline
5-Bromonicotinic AcidIsopropyl Alcohol100% (by GLC)[4]
General Nicotinic Amides2-Methylpropanol-1 / WaterHigh Purity[13]
  • Expertise & Rationale: Polar protic solvents like methanol and ethanol are often effective because they can hydrogen bond with the carboxylic acid and pyridine nitrogen, providing good solubility at elevated temperatures. Adding water as an "anti-solvent" can then induce crystallization upon cooling by reducing the overall solubility.[9] For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be very effective.[9][14]

Section 4: Column Chromatography

Q7: Recrystallization isn't working. When should I use column chromatography, and what conditions should I start with?

A7: Column chromatography is necessary when you have impurities with similar solubility to your product, such as regioisomers (e.g., 2-chloro- vs. 6-chloronicotinic acid) or when the product is an oil that won't crystallize.[15]

  • Expertise & Experience: Due to the acidic nature of these compounds, standard silica gel chromatography can be challenging, often leading to significant peak tailing. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with the basic pyridine nitrogen and the carboxylic acid.[15]

Recommended Starting Conditions:

  • Acidified Normal Phase:

    • Stationary Phase: Silica Gel

    • Mobile Phase: A non-polar/polar mixture, such as Hexane/Ethyl Acetate or DCM/Methanol, with 1-2% acetic or formic acid added.

    • Rationale: The added acid protonates the pyridine nitrogen, reducing its interaction with the silica. It also creates a competitive equilibrium for the carboxylic acid, allowing the compound to elute more cleanly with a symmetrical peak shape.[16]

  • Reversed-Phase (C18):

    • Stationary Phase: C18-functionalized Silica

    • Mobile Phase: A polar mixture, typically Water/Acetonitrile or Water/Methanol, with a pH modifier or buffer.

    • Rationale: This is an excellent choice for highly polar compounds.[15] Using a volatile buffer like ammonium acetate or adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to suppress ionization and achieve good peak shape.[15]

Q8: My compound is streaking badly on the silica column even with added acid. What else can I do?

A8: Severe streaking (tailing) indicates a very strong interaction with the silica gel. If adding acetic or formic acid to the eluent is insufficient, you may need to consider more advanced techniques.

  • Troubleshooting & Solutions:

    • Switch to a different stationary phase: Consider using alumina (neutral or basic) or a bonded phase like diol.

    • Use an ion-exchange resin: This technique separates molecules based on charge. An anion exchange resin would bind your deprotonated carboxylic acid, allowing neutral impurities to be washed away. The product can then be eluted by changing the pH or increasing the salt concentration.[17]

    • Derivatization: A temporary conversion of the carboxylic acid to a less polar methyl or ethyl ester can make chromatography on silica much easier.[3][17] The ester can then be hydrolyzed back to the acid post-purification. This adds steps but can solve very difficult separations.

Section 5: Purity Assessment

Q9: How do I confirm the purity of my final halogenated nicotinic acid product?

A9: A combination of analytical techniques is required to definitively assess purity and confirm the structure. No single method is sufficient.[]

  • Authoritative Grounding:

    • Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is the most common and powerful tool for purity assessment.[1][19] A single sharp peak on multiple systems (e.g., different mobile phases or columns) is a strong indicator of purity. Gas Chromatography (GC) can also be used, sometimes after derivatization to the more volatile ester.[4]

    • Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for structural confirmation. The absence of impurity peaks in the NMR spectrum is a key purity indicator.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

A final purity of >98.5% is generally required for compounds intended for further drug development stages.

References

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • How is 2-Chloronicotinic acid prepared? - FAQ - Guidechem.
  • 6-Chloronicotinic acid | 5326-23-8 - ChemicalBook.
  • Synthesis of 6-chloronicotinic acid - PrepChem.com.
  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google P
  • Method for preparing 2-chloronicotinic acid - Eureka | P
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • US4447615A - Process for the purification of nicotinic acid amide I - Google P
  • nicotinic acid - Organic Syntheses Procedure.
  • A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid - Benchchem.
  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts.
  • Purification of nicotinic acid - US3037987A - Google P
  • Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed.
  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa.
  • Analytical Services for Purity Determin
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.
  • Purifying ionic compounds by flash column chrom
  • Column Cleaning for Ion Exchange Chromatography and Chrom
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit.
  • How do you perform purity analysis?

Sources

Technical Support Center: Managing Regioselectivity in Cross-Coupling of Bromo-iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively functionalizing polyhalogenated heterocycles, specifically bromo-iodopyridines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles to help you achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselective functionalization of bromo-iodopyridines.

Q1: What is the fundamental principle governing regioselectivity in the cross-coupling of bromo-iodopyridines?

A1: The regioselectivity is primarily dictated by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2][3] Consequently, the carbon-iodine (C-I) bond is significantly more reactive and will preferentially undergo oxidative addition and subsequent coupling under milder conditions compared to the more robust carbon-bromine (C-Br) bond.[2][4]

Q2: How can I reliably achieve selective coupling at the iodo-position?

A2: To favor mono-functionalization at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[5] Careful control of stoichiometry, typically using a slight excess (1.0-1.2 equivalents) of the coupling partner, is also recommended to minimize undesired reactions at the less reactive bromo-position.[5][6] Standard palladium catalysts are often sufficient for selective coupling at the iodo-position.[5]

Q3: Is it possible to reverse the selectivity and target the bromo-position first?

A3: While challenging due to the inherent reactivity trend (C-I > C-Br), achieving selectivity for the C-Br bond is not impossible, though it is less common.[5] In some specific cases, the use of bulky, electron-rich ligands or the formation of different palladium catalyst species can invert the conventional selectivity.[5][7] However, a more common strategy for functionalizing the C-Br position is to first react the C-I position and then subject the resulting bromo-pyridine intermediate to more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) in a subsequent step.[5]

Q4: Which palladium catalyst and ligand combination is a good starting point for selective C-I coupling?

A4: For a robust and generally effective starting point in Suzuki-Miyaura couplings, PdCl₂(dppf) is a reliable choice, known to be effective for a broad range of boronic acids.[2] For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI is a standard and highly effective system.[1] In Buchwald-Hartwig aminations, palladium precursors like Pd(OAc)₂ are often paired with specialized, bulky, electron-rich phosphine ligands such as Xantphos to achieve high yields.[2]

Q5: How does the choice of base influence the regioselectivity?

A5: While the primary driver of selectivity is the C-I vs. C-Br bond reactivity, the base can play a secondary role. A very strong base or harsh conditions can sometimes promote side reactions or catalyst degradation, potentially leading to a loss of selectivity. For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] Sonogashira couplings typically employ amine bases like triethylamine (Et₃N) or diisopropylamine (DIPEA).[4] Buchwald-Hartwig aminations often require strong, non-nucleophilic bases such as NaOtBu or LHMDS.[5] The key is to choose a base that is effective for the specific coupling reaction without being overly aggressive, thereby preserving the integrity of the less reactive C-Br bond.

Troubleshooting Guides

This section provides systematic approaches to address specific issues encountered during experiments.

Problem 1: Low Yield of the Desired Mono-Coupled Product at the Iodo-Position

Possible Causes & Solutions

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity reagents.

  • Suboptimal Ligand Choice: The chosen ligand may not be suitable for the specific coupling partners.

    • Solution: For challenging couplings, consider switching to more electron-rich and bulky ligands, such as biarylphosphine ligands (e.g., SPhos for Suzuki-Miyaura) which can enhance catalyst activity.[2]

  • Incorrect Base: The base may be too weak or not soluble enough in the reaction medium.

    • Solution: Switch to a stronger or more soluble base. For instance, in Suzuki couplings, if K₂CO₃ is ineffective, consider using Cs₂CO₃ or K₃PO₄.[5]

  • Low Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at an adequate rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction progress by TLC or LC-MS to avoid the onset of side reactions.

Problem 2: Significant Formation of the Di-Coupled Byproduct

Possible Causes & Solutions

  • Reaction Conditions Too Harsh: High temperatures and prolonged reaction times can provide enough energy to activate the less reactive C-Br bond.[5]

    • Solution: Lower the reaction temperature and shorten the reaction time. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed and the desired mono-coupled product is the major component.[5][6]

  • Excess of Coupling Partner: Using a large excess of the nucleophilic coupling partner can drive the reaction towards di-substitution.[6]

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the coupling partner.[5][6]

  • Highly Active Catalyst System: A very active catalyst might be capable of activating the C-Br bond even under relatively mild conditions.

    • Solution: Consider using a less active, more "selective" catalyst system. For example, if a highly active Buchwald-type catalyst is causing di-coupling, switching to a more traditional catalyst like Pd(PPh₃)₄ might offer better control.

Problem 3: No Reaction or Stalled Reaction

Possible Causes & Solutions

  • Poor Quality Reagents: Solvents may not be anhydrous, or reagents may have degraded.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the coupling partners, especially organoboron reagents, are of high purity and have not decomposed.

  • Incompatible Functional Groups: Certain functional groups on the coupling partners can interfere with the catalyst or the reaction mechanism.

    • Solution: Protect sensitive functional groups prior to the coupling reaction. Alternatively, consult the literature for catalyst systems known to be tolerant of the specific functional groups present in your substrates.

  • Phase Transfer Issues: In biphasic systems (e.g., some Suzuki couplings), poor mixing can stall the reaction.

    • Solution: Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial.

Experimental Protocols

The following are generalized, step-by-step procedures for common regioselective cross-coupling reactions of bromo-iodopyridines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general method for the selective arylation at the iodo-position of a bromo-iodopyridine.

Materials:

  • Bromo-iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromo-iodopyridine, arylboronic acid, PdCl₂(dppf), and cesium carbonate.[2]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Add the degassed DMF via syringe.[2]

  • Heat the reaction mixture to 90 °C and stir vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a typical procedure for the selective coupling of a terminal alkyne at the iodo-position.

Materials:

  • Bromo-iodopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Degassed triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the bromo-iodopyridine, Pd(PPh₃)₄, and CuI.[6]

  • Evacuate and backfill the flask with argon three times.[6]

  • Add anhydrous and degassed THF and Et₃N via syringe.[6]

  • Stir the mixture at room temperature for 10 minutes.[6]

  • Add the terminal alkyne dropwise via syringe.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations & Data

Diagrams

G cluster_0 Catalytic Cycle for Selective C-I Coupling pd0 Pd(0)L_n oa Oxidative Addition (Rate-Determining Step) pd0->oa start Bromo-iodopyridine start->oa Preferential reaction at C-I bond pd2 Br-Py-Pd(II)L_n-I oa->pd2 trans Transmetalation (with R-M) pd2->trans pd2_r Br-Py-Pd(II)L_n-R trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Mono-coupled Product (R-Py-Br) re->product

Caption: Generalized catalytic cycle highlighting the selective oxidative addition to the C-I bond.

G start Experiment Start: Low Yield or Low Selectivity q1 Is di-coupled product observed? start->q1 a1_yes Reduce Temperature & Reaction Time q1->a1_yes Yes a1_no Is starting material consumed? q1->a1_no No end Optimized Conditions a1_yes->end a2_yes Problem is likely decomposition. Check reagent purity. a1_no->a2_yes Yes a2_no Increase Temperature OR Switch to more active catalyst/ligand a1_no->a2_no No a2_yes->end a2_no->end

Caption: A troubleshooting workflow for optimizing regioselective cross-coupling reactions.

Data Tables

Table 1: Comparison of Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-I Position

Catalyst Precursor (mol%)LigandBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(OAc)₂ (2%)SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.[1][2]
PdCl₂(dppf) (3%)dppfCs₂CO₃DMF90~88-96Effective for a broad range of boronic acids.[2]
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃Toluene/H₂O100~85-95Standard, reliable conditions for aryl iodides.[1]

Data is representative and compiled from typical outcomes for Suzuki-Miyaura couplings on similar halopyridine substrates.[1]

Table 2: Comparison of Catalyst Systems for Selective Sonogashira Coupling at the C-I Position

Catalyst Precursor (mol%)Co-catalystBaseSolventTemp (°C)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (2-5%)CuIEt₃NDMF60~85-95Common and highly effective system.[1]
Pd(PPh₃)₄ (5%)CuIEt₃NTHFRoom Temp~80-90Milder conditions, suitable for sensitive substrates.
Pd(P(t-Bu)₃)₂ (2%)NoneCs₂CO₃Toluene100~85-92Effective copper-free conditions.[3]

Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[1][3]

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Benchchem.
  • A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

Sources

Technical Support Center: HPLC Method Development for 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-Bromo-4-iodonicotinic acid (CAS No: 1200130-82-0).[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the scientific reasoning behind each experimental choice, ensuring you can develop a robust and reliable analytical method.

Understanding the Analyte: this compound

This compound is a halogenated pyridine derivative.[1][2] Its structure, featuring a carboxylic acid group, a pyridine ring, and two different halogen substituents (bromine and iodine), dictates its chromatographic behavior.[1]

Key Chemical Properties:

  • Formula: C6H3BrINO2[1]

  • Structure: Aromatic and polar characteristics due to the pyridine ring and carboxylic acid group.

  • Acidity: The carboxylic acid group makes the molecule acidic, meaning its ionization state is highly dependent on the pH of the mobile phase.

This pH dependency is a critical factor in HPLC method development.

Core Method Development Guide

Developing a successful HPLC method for this compound requires a systematic approach. The following sections detail the critical parameters and the rationale for their selection.

Column Selection: Choosing the Right Stationary Phase

The stationary phase is the heart of the separation.[3] For a polar aromatic compound like this compound, a reversed-phase (RP) column is the most common and effective choice.[4]

  • Recommended Starting Point: C18 (Octadecylsilane)

    • Why: C18 columns are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules. The non-polar C18 chains will interact with the aromatic ring of the analyte.[4]

  • Alternative Options:

    • Phenyl-Hexyl: This phase can offer alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[5] This can be particularly useful if you are separating closely related halogenated aromatic compounds.[5]

    • C8 (Octylsilane): A C8 column is less retentive than a C18 and can be a good choice if your analyte is eluting too late on a C18 column, even with a high percentage of organic solvent in the mobile phase.[4]

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 Hydrophobic interactionsGeneral purpose, good starting point for most aromatic compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic and moderately polar compounds, can provide unique selectivity.[6]
C8 Hydrophobic interactions (less than C18)When less retention is desired compared to a C18 column.[4]
Mobile Phase Optimization: The Key to Good Chromatography

The mobile phase composition directly influences retention time, peak shape, and selectivity.[7] For ionizable compounds like this compound, controlling the pH is paramount.[8][9]

  • Organic Modifier:

    • Acetonitrile (ACN): Generally the preferred choice due to its lower viscosity and UV transparency at low wavelengths.

    • Methanol (MeOH): Can offer different selectivity compared to acetonitrile and is a good alternative to screen during method development.[10]

  • Aqueous Phase and pH Control:

    • Buffers are Essential: Using a buffer is critical to maintain a stable pH throughout the analysis.[9][12] An unbuffered mobile phase can lead to shifting retention times and poor peak shape.[13]

    • Recommended Buffers:

      • Phosphate Buffer (e.g., Potassium Phosphate): Effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2. A 25mM potassium phosphate buffer adjusted to pH 2.5 is a common starting point for organic acid analysis.[11]

      • Formic Acid or Phosphoric Acid (0.1%): Often used to acidify the mobile phase.[11] While simple to prepare, they are not true buffers, and a dedicated buffer system is often more robust.[10]

Experimental Protocol: Mobile Phase Preparation (Starting Conditions)

  • Aqueous Component (Mobile Phase A): Prepare a 25mM potassium phosphate monobasic solution in HPLC-grade water.

  • Adjust the pH to 2.5 using phosphoric acid.

  • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[11]

  • Organic Component (Mobile Phase B): HPLC-grade acetonitrile.

  • Initial Gradient: Start with a gradient of 5-95% Mobile Phase B over 20 minutes to scout for the approximate elution time of the analyte.

Detector Settings: Seeing Your Analyte

UV-Vis detection is the most common and suitable method for this compound due to its aromatic structure.

  • Determining the Optimal Wavelength (λmax):

    • The UV spectrum of nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm.[14][15]

    • A good starting point for detection is 261 nm , as it is more selective and less prone to interference from mobile phase components.[16] Detection at a lower wavelength like 210 nm can also be used for higher sensitivity, but may result in a less stable baseline.[11]

    • It is always best to determine the λmax experimentally by injecting a standard and acquiring a UV spectrum using a diode array detector (DAD).

Sample Preparation: Ensuring a Clean Injection

Proper sample preparation is crucial for accurate results and to prevent column clogging.[17]

  • Solvent Selection: The ideal scenario is to dissolve the sample in the mobile phase itself.[18] If the sample is not soluble in the initial mobile phase conditions, use a solvent that is weaker than the mobile phase (i.e., has a lower percentage of organic solvent).[11] A mixture of water and acetonitrile (e.g., 90:10 v/v) is a good starting point.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[11][19]

Troubleshooting Guide: A Q&A Approach

Even with a well-designed method, problems can arise. This section addresses common issues in a direct question-and-answer format.

Question: Why is my peak for this compound tailing?

Answer: Peak tailing is a common issue for acidic compounds and can have several causes.[20]

  • Secondary Silanol Interactions: The most likely cause is the interaction of the acidic analyte with residual silanol groups on the silica-based stationary phase.[21] These interactions create a secondary, undesirable retention mechanism, leading to a tailing peak.[20]

    • Solution 1: Lower the Mobile Phase pH. Ensure your mobile phase pH is sufficiently low (e.g., 2.5) to keep both the analyte and the silanol groups in their neutral, non-ionized forms.[22]

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing.[23]

  • Insufficient Buffering: If the mobile phase is not adequately buffered, the pH at the head of the column can be influenced by the sample solvent, leading to peak shape distortion.[21]

    • Solution: Increase the buffer concentration (e.g., from 10mM to 25mM) to improve pH stability.[22]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.[11]

Question: My retention time is shifting between injections. What's wrong?

Answer: Retention time instability is a sign of a non-robust method or system issues.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.

    • Solution: Increase the column equilibration time at the initial conditions before each injection. 10-20 column volumes are generally recommended.[11]

  • Mobile Phase pH Drift: If the mobile phase buffer is not stable or was prepared incorrectly, the pH can change over time.

    • Solution: Prepare fresh mobile phase daily.[9] Ensure the buffer you are using is effective at your target pH.

  • Pump and Mixer Issues: Problems with the HPLC pump's proportioning valves or mixer can lead to inconsistent mobile phase composition.

    • Solution: Manually prepare a premixed mobile phase and run the analysis. If the retention time stabilizes, the issue is with the HPLC's mixing system.[13]

Question: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[11]

  • Sample Carryover: Residue from a previous injection may be eluting in the current run.

    • Solution: Implement a robust needle wash protocol on your autosampler. Inject a blank (sample solvent) after a high-concentration sample to check for carryover.

  • Degradation of the Analyte: The analyte may be unstable in the sample solvent.

    • Solution: Investigate the stability of this compound in your chosen solvent. Adjusting the pH of the sample solvent can sometimes improve stability.[17]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a generic HPLC method for this compound?

A: A good starting point would be:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 261 nm

  • Injection Volume: 10 µL

Q: How do I ensure the stability of this compound in my sample solvent?

A: To ensure stability, dissolve the sample in a solvent that is compatible with the mobile phase and consider the pH.[17] Since the compound is acidic, dissolving it in a slightly acidic solution (matching the mobile phase pH) can help maintain its stability. It is also advisable to prepare samples fresh and store them at a low temperature (4-8°C) if they are not analyzed immediately.[1]

Q: What are the key validation parameters I need to consider for this method?

A: According to ICH guidelines, key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow

Method Development Workflow

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Method Method Development Steps cluster_Validation Troubleshooting & Validation Analyte This compound - Polar - Aromatic - Acidic (pKa dependent) Col Column Selection (Start with C18) Analyte->Col MP Mobile Phase (ACN/Buffered Water) Col->MP pH pH Control (pH 2.5-3.0 for Ion Suppression) MP->pH Det Detector Settings (UV @ 261 nm) pH->Det Grad Gradient Optimization Det->Grad Trouble Troubleshoot - Peak Tailing - RT Shifts Grad->Trouble Validate Method Validation (ICH Guidelines) Trouble->Validate

Caption: A logical workflow for HPLC method development.

Troubleshooting Logic for Peak Tailing

Troubleshooting Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Insufficient Buffering? Cause1->Cause2 No Sol1a Lower Mobile Phase pH (e.g., to 2.5) Cause1->Sol1a Yes Cause3 Column Overload? Cause2->Cause3 No Sol2 Increase Buffer Concentration Cause2->Sol2 Yes Sol3 Dilute Sample / Reduce Injection Volume Cause3->Sol3 Yes Sol1b Use End-Capped Column Sol1a->Sol1b

Caption: A decision tree for troubleshooting peak tailing.

References

  • Gritti, F., & Guiochon, G. (2012). Adsorption mechanisms and effect of the mobile phase composition and temperature on the adsorption isotherms in reversed-phase liquid chromatography.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America, 37(11), 812-817.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2024). Everything You Need to Know About HPLC Sample Preparation. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin). Retrieved from [Link]

  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]

  • AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

  • Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]

  • Drake, A. F., et al. (2009). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 21(1), 125-130.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • LookChem. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]

  • Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-4-iodonicotinaldehyde (C6H3BrINO). Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nicotinic acid and its derivatives. This resource is designed to provide expert-driven, practical solutions to the common solubility challenges encountered during in vitro and in vivo experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of nicotinic acid derivatives.

Q1: Why is my nicotinic acid derivative poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: Nicotinic acid and its derivatives are weak acids. The core structure contains a carboxylic acid group with a pKa typically around 4.8.[1][2] At a neutral pH of 7.4, which is well above the pKa, the molecule should be deprotonated to its more soluble anionic (carboxylate) form. However, other factors can limit solubility, including:

  • High Crystallinity: The stability of the compound's crystal lattice structure requires significant energy to break, hindering dissolution.[3]

  • Lipophilicity: Derivatives with added hydrophobic functional groups will have inherently lower aqueous solubility, even if the acidic group is ionized.

  • Common Ion Effect: High concentrations of certain ions in buffers can sometimes reduce the solubility of drug salts.

Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates immediately when I add it to my aqueous cell culture media. Why?

A2: This is a classic problem of solvent shifting. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many non-polar compounds. However, when a small volume of the DMSO stock is added to a large volume of aqueous media, the DMSO is diluted, and the compound is suddenly exposed to an environment where it is poorly soluble.[4][5] This causes it to crash out of the solution, forming a precipitate. The final concentration of DMSO in the media is often too low to keep the compound dissolved.[5]

Q3: What is the very first and simplest technique I should try to improve the solubility of my nicotinic acid derivative for an in vitro assay?

A3: The first and most straightforward approach is pH adjustment .[6][] Since these are acidic compounds, increasing the pH of the aqueous solution will shift the equilibrium towards the ionized, more soluble form.[8] Preparing your buffer at a slightly more alkaline pH (e.g., pH 8.0) can often be sufficient to achieve the desired concentration without resorting to more complex formulation strategies.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step solutions to specific experimental problems.

Guide 1: Poor Aqueous Solubility for In Vitro Screening Assays

Problem: "My nicotinic acid derivative needs to be tested in a cell-based assay at 50 µM, but its solubility in PBS at pH 7.4 is less than 5 µM."

Expert Analysis: This scenario requires a systematic approach to identify a suitable solubilization strategy that is compatible with your biological assay. The goal is to increase the apparent solubility without introducing artifacts from excipients. We will explore three primary strategies in order of complexity: pH adjustment, co-solvents, and cyclodextrin complexation.

This method leverages the acidic nature of the molecule. By ensuring the pH is at least 2-3 units higher than the compound's pKa, you maximize the concentration of the soluble anionic form.

Protocol 1: Determining a pH-Solubility Profile

  • Prepare a series of buffers (e.g., phosphate or universal buffers) ranging from pH 6.0 to 9.0.

  • Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.[9][10]

  • Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration through a 0.22 µm syringe filter compatible with your compound.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.[11]

  • Plot the measured solubility against the pH to identify the minimum pH required to achieve your target concentration.

If pH adjustment alone is insufficient or incompatible with your assay's pH constraints, a water-miscible organic solvent (co-solvent) can be used to increase solubility.[12][13][14] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic solute.[]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (% v/v)Notes
DMSO0.1 - 1%High solubilizing power but can be toxic to cells at >1%. Always run a vehicle control.
Ethanol1 - 5%Good solubilizing power for many compounds. Can cause cellular stress at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1 - 10%Generally lower toxicity than DMSO or ethanol. More viscous.
Propylene Glycol1 - 10%Common in pharmaceutical formulations; generally considered safe for most cell lines at low %.[12]

Workflow for Co-solvent Screening

Caption: Workflow for selecting a basic solubilization strategy.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is highly water-soluble.[15][17] This is an excellent method when organic solvents must be avoided.

Protocol 2: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired assay buffer.

  • Create a series of dilutions from the stock to get various concentrations of HP-β-CD (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add an excess of your nicotinic acid derivative to each HP-β-CD solution.

  • Equilibrate, separate, and quantify the dissolved compound as described in Protocol 1 (steps 3-5).

  • Plot solubility vs. HP-β-CD concentration to determine the required amount for your target concentration.

Guide 2: Advanced Formulation for In Vivo Studies

Problem: "My lead compound shows excellent in vitro activity but has poor oral bioavailability in animal models due to its low solubility."

Expert Analysis: For in vivo applications, especially oral dosing, simply dissolving the compound is not enough. The formulation must maintain the drug in a soluble state within the gastrointestinal tract to allow for absorption. Advanced techniques like salt formation and solid dispersions are required.[18][19]

Forming a salt of the acidic nicotinic acid derivative with a suitable base can dramatically improve its dissolution rate and solubility compared to the free acid form.[6]

Common Salt Formers (Counter-ions):

  • Sodium (Na+)

  • Potassium (K+)

  • Calcium (Ca2+)

  • Tromethamine (Tris)

  • Meglumine

Protocol 3: Small-Scale Salt Screening

  • Dissolve your nicotinic acid derivative (1 equivalent) in a suitable solvent like ethanol or methanol.

  • In a separate vial, dissolve one molar equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) in the same solvent.

  • Slowly add the basic solution to the acidic solution while stirring.

  • If a precipitate (the salt) forms, collect it by filtration. If not, slowly evaporate the solvent to recover the solid salt.

  • Wash the resulting solid with a non-solvent (like diethyl ether) to remove unreacted starting material and dry it under a vacuum.

  • Characterize the new solid form (e.g., via melting point, XRPD) and test its aqueous solubility using Protocol 1.

A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix.[3][18][19][20] By converting the drug from a crystalline to a higher-energy amorphous state, its apparent solubility and dissolution rate can be significantly enhanced.[3][21]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycols (PEGs)

Protocol 4: Preparing a Solid Dispersion via Solvent Evaporation

  • Select a common solvent (e.g., methanol, acetone) that dissolves both your drug and the chosen carrier polymer (e.g., PVP K30).

  • Dissolve the drug and carrier in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).

  • Evaporate the solvent using a rotary evaporator to form a thin, solid film.

  • Further dry the film under a vacuum for 24 hours to remove all residual solvent.

  • Scrape the resulting solid, gently grind it into a powder, and assess its dissolution properties compared to the pure crystalline drug.

Decision Tree for Formulation Strategy

G A Goal: Improve In Vivo Oral Bioavailability B Is the compound ionizable (acidic)? A->B C Perform Salt Screening (Protocol 3) B->C Yes F Prepare Amorphous Solid Dispersion (Protocol 4) B->F No / Insufficient D Did salt formation significantly improve dissolution? C->D E Formulate with the optimal salt form. D->E Yes D->F No G Did the solid dispersion show enhanced dissolution? F->G H Optimize drug:carrier ratio and scale up. G->H Yes I Consider lipid-based formulations or nanotechnology approaches. G->I No

Caption: Decision tree for selecting an advanced formulation strategy.

Part 3: Biological Context: GPR109A Signaling

Many nicotinic acid derivatives exert their therapeutic effects, such as lowering lipids, by activating the G-protein coupled receptor GPR109A (also known as HCA2).[22][23] Understanding this pathway is crucial for interpreting experimental results.

Mechanism of Action:

  • Binding: Nicotinic acid binds to the GPR109A receptor on the surface of cells, particularly adipocytes (fat cells) and immune cells like macrophages.[22][23]

  • G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[23]

  • Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase.

  • cAMP Reduction: This leads to a decrease in intracellular levels of cyclic AMP (cAMP).

  • Downstream Effects: In adipocytes, reduced cAMP leads to the inhibition of hormone-sensitive lipase, which in turn decreases the breakdown of triglycerides (lipolysis) and reduces the release of free fatty acids into the bloodstream.[22]

GPR109A_Pathway cluster_cell Adipocyte NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis Promotes

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-bromo-4-iodonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to facilitate a smooth and successful scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: We are experiencing significantly lower than expected yields of this compound. What are the likely causes and how can we improve the yield?

A: Low yields in this synthesis can stem from several factors, primarily related to the sensitive nature of the organolithium intermediates and the potential for side reactions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation/Lithiation: The initial step of deprotonating 6-bromonicotinic acid is critical.

    • Cause: Insufficiently strong base, incorrect stoichiometry, or moisture in the reaction.

    • Solution:

      • Base Selection: Lithium diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) and a hindered amine like 2,2,6,6-tetramethylpiperidine (TMP) are commonly used.[1] Ensure the base is freshly prepared or properly titrated to confirm its molarity.

      • Stoichiometry: Use a slight excess of the lithium amide base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of both the carboxylic acid and the aromatic ring.

      • Anhydrous Conditions: Strictly anhydrous conditions are paramount. Flame-dry all glassware, use freshly distilled anhydrous solvents (like THF), and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] Any trace of water will quench the organolithium species.

  • Side Reactions - Halogen Dance: A common side reaction in the lithiation of halopyridines is the "halogen dance," where the halogen atom migrates to a different position on the pyridine ring.[3][4][5] This can lead to a mixture of isomers and reduce the yield of the desired product.

    • Cause: The thermodynamic stability of the rearranged lithiated intermediate.

    • Solution:

      • Low Temperature: Maintain a very low reaction temperature (typically -78°C or lower) during the deprotonation and subsequent iodination steps.[6][7] This kinetically favors the desired ortho-lithiated species and minimizes the halogen dance rearrangement.

      • Rapid Trapping: Add the electrophile (iodine) quickly after the formation of the lithiated intermediate to trap it before rearrangement can occur.

  • Inefficient Iodination:

    • Cause: Insufficient iodine or decomposition of the organolithium intermediate before iodine is added.

    • Solution:

      • Iodine Stoichiometry: Use a slight excess of iodine (e.g., 1.1-1.2 equivalents) to ensure complete reaction with the lithiated species.

      • Addition Method: Add a solution of iodine in anhydrous THF dropwise to the cold (-78°C) reaction mixture.[1]

  • Work-up and Purification Losses:

    • Cause: Product loss during extraction and purification steps.

    • Solution:

      • pH Adjustment: During the aqueous work-up, carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation.

      • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.

      • Purification: If column chromatography is used, select an appropriate solvent system to ensure good separation and minimize product loss on the column.

Problem 2: Formation of Impurities, Including Di-iodinated and Isomeric Byproducts

Q: Our final product is contaminated with significant impurities, which appear to be di-iodinated and/or isomeric products. How can we minimize their formation?

A: The formation of such impurities is a common challenge and is often linked to the reaction conditions.

  • Di-iodinated Byproducts:

    • Cause: Excess iodine reacting with the product or unreacted starting material under certain conditions.

    • Solution:

      • Controlled Stoichiometry: Use a carefully measured amount of iodine (slight excess, but not a large excess).

      • Reverse Addition: Consider adding the lithiated species to the iodine solution (reverse addition) to maintain a low concentration of the organolithium intermediate and minimize the chance of multiple iodinations.

  • Isomeric Byproducts (from Halogen Dance):

    • Cause: As discussed in Problem 1, the halogen dance rearrangement can lead to the formation of isomers where the iodine is at a different position.[3][4][5]

    • Solution:

      • Strict Temperature Control: This is the most critical factor. Maintaining the temperature at or below -78°C is crucial to suppress this side reaction.[6][7]

      • Choice of Base: The choice of base can influence the degree of halogen dance. While LDA is common, exploring other lithium amide bases might be beneficial in some cases.

Problem 3: Difficulty in Scaling Up the Reaction

Q: We have a successful small-scale synthesis, but are facing challenges with consistency and safety upon scaling up. What are the key considerations for a successful scale-up?

A: Scaling up organolithium reactions requires careful planning and execution due to their exothermic nature and sensitivity.

  • Heat Transfer:

    • Challenge: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.

    • Solution:

      • Efficient Cooling: Use a reactor with a cooling jacket and an efficient overhead stirrer to ensure uniform temperature control.

      • Slow Addition: Add the n-BuLi and other reagents slowly and controllably to manage the exotherm. Monitor the internal temperature of the reactor closely.

  • Mixing:

    • Challenge: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.

    • Solution:

      • Effective Agitation: Use an appropriate stirrer (e.g., mechanical overhead stirrer) with a suitable impeller design to ensure efficient mixing throughout the reaction vessel.

  • Reagent Handling:

    • Challenge: Handling larger quantities of pyrophoric reagents like n-BuLi requires stringent safety protocols.

    • Solution:

      • Safe Transfer: Use cannulation or a syringe pump for the transfer of n-BuLi. Ensure all equipment is dry and the entire process is conducted under an inert atmosphere.

      • Quenching: Have a proper quenching procedure and appropriate quenching agents (e.g., isopropanol) readily available in case of an emergency.

  • Work-up and Isolation:

    • Challenge: Handling larger volumes during work-up and purification can be cumbersome.

    • Solution:

      • Appropriate Equipment: Use appropriately sized separatory funnels or extraction equipment.

      • Filtration and Drying: For larger quantities of precipitate, use a suitable filtration setup (e.g., a Büchner funnel with a vacuum flask) and a vacuum oven for efficient drying.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the mechanism of the ortho-iodination of 6-bromonicotinic acid?

A1: The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The bromine atom and the carboxylate group direct the deprotonation to the C4 position of the pyridine ring. Here's a step-by-step breakdown:

  • Formation of the Lithium Carboxylate: The first equivalent of the strong base (e.g., n-BuLi or LDA) deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate.

  • Directed ortho-Metalation: A second equivalent of the base, directed by both the bromine atom and the lithium carboxylate, abstracts a proton from the C4 position, which is ortho to the bromine atom. This forms a di-lithiated intermediate.

  • Electrophilic Quench (Iodination): The resulting nucleophilic carbanion at the C4 position attacks the electrophilic iodine (I₂), leading to the formation of the C-I bond and yielding this compound after acidic work-up.

Q2: Why is a low temperature (-78°C) so critical for this reaction?

A2: The low temperature is crucial for two main reasons:

  • Stability of the Organolithium Intermediate: Organolithium species, especially those on electron-deficient aromatic rings like pyridine, are highly reactive and can be unstable at higher temperatures, leading to decomposition and side reactions.

  • Preventing the Halogen Dance Rearrangement: As detailed in the troubleshooting section, the "halogen dance" is a thermodynamically driven rearrangement of the lithiated intermediate.[3][4][5] At very low temperatures, the reaction is under kinetic control, favoring the formation of the desired ortho-lithiated product. Higher temperatures provide the activation energy for the rearrangement to occur, leading to a mixture of isomers.[6][7]

Q3: What are the best practices for purifying the final product?

A3: The purification of this compound typically involves the following steps:

  • Aqueous Work-up: After quenching the reaction, the mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Precipitation: The product is often precipitated by acidifying the aqueous layer with an acid like HCl to a pH of around 2-3.[1]

  • Filtration and Washing: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent like petroleum ether or hexane to remove non-polar organic impurities.[1]

  • Drying: The purified solid is then dried under vacuum.[1]

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

Q4: Can other iodinating agents be used instead of molecular iodine (I₂)?

A4: While molecular iodine is the most common and cost-effective iodinating agent for this reaction, other electrophilic iodine sources could potentially be used. These include reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[8] However, for a direct quench of a lithiated species, molecular iodine is generally preferred due to its high reactivity and straightforward work-up. The choice of iodinating agent may also influence the reaction conditions and the potential for side reactions.[9]

III. Experimental Protocol and Data

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 6-Bromonicotinic acid

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Petroleum Ether

  • Water

Procedure:

  • Preparation of the LDA equivalent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add freshly distilled 2,2,6,6-tetramethylpiperidine (3.0 eq.) and anhydrous THF. Cool the solution to below -55°C in a dry ice/acetone bath.

  • Slowly add n-BuLi in hexanes (3.0 eq.) dropwise, maintaining the temperature below -40°C. Stir the resulting suspension for 30 minutes at this temperature.

  • Deprotonation: Add dry 6-bromonicotinic acid (1.0 eq.) in portions to the reaction mixture. Stir the suspension at -20°C for 2 hours. The reaction mixture will typically change color from orange to brown.[1]

  • Iodination: In a separate flame-dried flask, prepare a solution of iodine (3.0 eq.) in anhydrous THF and cool it to below -50°C.

  • Quickly transfer the reaction mixture from step 3 into the pre-cooled iodine solution under a nitrogen atmosphere.

  • Allow the resulting mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the THF under reduced pressure. Suspend the residue in water and wash with dichloromethane to remove unreacted iodine and other organic impurities.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to a pH of 2. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and then with petroleum ether. Dry the solid under vacuum at 60°C to afford this compound as a tan solid.[1]

Quantitative Data Summary
ParameterValueReference
Starting Material6-Bromonicotinic acid[1]
Basen-BuLi / TMP[1]
Iodinating AgentIodine (I₂)[1]
SolventAnhydrous THF[1]
Reaction Temperature-55°C to -20°C[1]
Typical Yield~70%[1]

IV. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 6-Bromonicotinic_acid 6-Bromonicotinic acid Deprotonation Deprotonation (Anhydrous THF, < -40°C) 6-Bromonicotinic_acid->Deprotonation Base n-BuLi / TMP (3.0 eq) Base->Deprotonation Iodine Iodine (I₂) (3.0 eq) Iodination Iodination (Anhydrous THF, < -50°C to RT) Iodine->Iodination Deprotonation->Iodination Lithiated Intermediate Byproducts Isomeric byproducts (from Halogen Dance) Deprotonation->Byproducts Side Reaction (Halogen Dance) Final_Product This compound Iodination->Final_Product Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) Check_Conditions->Anhydrous Moisture? Temp_Control Verify Strict Temperature Control (≤ -78°C) Check_Conditions->Temp_Control Temp Deviation? Stoichiometry Check Reagent Stoichiometry (Base and Iodine) Check_Conditions->Stoichiometry Incorrect Ratios? Impurity_Analysis Analyze for Impurities (NMR, LC-MS) Anhydrous->Impurity_Analysis Temp_Control->Impurity_Analysis Stoichiometry->Impurity_Analysis Halogen_Dance Isomeric Byproducts Present? (Halogen Dance) Impurity_Analysis->Halogen_Dance Impurities Detected Optimize_Temp Optimize Temperature and Addition Rate Halogen_Dance->Optimize_Temp Yes Purification_Loss Review Work-up and Purification Halogen_Dance->Purification_Loss No End Improved Yield Optimize_Temp->End Optimize_Purification Optimize pH Adjustment, Extraction, and Chromatography Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low yield issues.

V. References

  • Halogen dance rearrangement - Wikipedia. Available at: [Link]

  • BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization - Sci-Hub. Available at: [Link]

  • Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. Synthesis 2002; 2002(11): 1579-1584.

  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters 2002, 4 (15), 2581-2584.

  • The synthesis of nicotinic acid derivatives 10, 11. - ResearchGate. Available at: [Link]

  • Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science. Available at: [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, Vol. 65, No. 8, 2005.

  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. Available at: [Link]

  • (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development 2004, 8 (6), 963-965.

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules 2020, 25(24), 5897.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 6-Bromo-4-iodo-nicotinic acid - AOBChem. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available at: [Link]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1) - Chemia. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. Available at: [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. Available at:

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - MDPI. Available at: [Link]

  • CN104910184B - A kind of preparation method of 6,6 dibromo penicillanic acid - Google Patents. Available at:

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of C-Br vs. C-I Bonds in Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, pyridyl scaffolds are indispensable building blocks. Their functionalization via cross-coupling reactions is a cornerstone of modern synthesis. A frequent and critical decision in designing a synthetic route is the choice of the halogen on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in pyridine systems, supported by mechanistic principles and experimental data, to empower you to make informed strategic decisions in your research.

The Decisive Factor: Bond Strength and Oxidative Addition

The fundamental difference in reactivity between bromopyridines and iodopyridines stems from their respective carbon-halogen bond dissociation energies (BDE). The C-I bond is significantly weaker and longer than the C-Br bond.[1][2] This has profound implications for the most common and powerful synthetic transformations: palladium-catalyzed cross-coupling reactions.

In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] A weaker bond presents a lower activation energy barrier for this crucial step. Consequently, the generally accepted order of reactivity for halopyridines is I > Br > Cl > F .[5][6] Iodopyridines are therefore the most reactive substrates, often undergoing coupling under milder conditions, with shorter reaction times, and sometimes with lower catalyst loadings compared to their bromo- counterparts.[5]

cluster_0 Bond Properties & Reactivity BDE Bond Dissociation Energy (BDE) Reactivity Reactivity in Oxidative Addition BDE->Reactivity inversely correlates with C-I C-I Bond (Weaker, Longer) C-I->BDE High_Reactivity Higher Reactivity (Lower Activation Energy) C-I->High_Reactivity leads to C-Br C-Br Bond (Stronger, Shorter) C-Br->BDE Low_Reactivity Lower Reactivity (Higher Activation Energy) C-Br->Low_Reactivity leads to High_Reactivity->Reactivity Low_Reactivity->Reactivity

Caption: Relationship between bond energy and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

From my experience in process development, the choice between an iodo- and bromopyridine is a trade-off between reactivity and substrate cost/stability. Iodopyridines offer facile reactivity, which is ideal for sensitive substrates or complex, late-stage functionalizations. Bromopyridines are often more economical and stable but may require more robust catalytic systems and harsher conditions to achieve comparable results.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)–C(sp²) bonds.[3] The higher reactivity of the C-I bond is particularly pronounced here. An iodopyridine will typically couple with a boronic acid at lower temperatures and with simpler phosphine ligands (or even ligandless, in some cases) than a bromopyridine.[7] To effectively couple a bromopyridine, especially an electron-rich one, one often needs to employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate both the oxidative addition and the subsequent reductive elimination steps.

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃80-904-8>90
2-BromopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃10012-2470-85
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhos, K₃PO₄1004-8>95

Data is synthesized from general knowledge and literature precedents for illustrative purposes.[6][8]

Sonogashira Coupling (C-C Alkyne Formation)

For the introduction of alkyne moieties, the Sonogashira coupling is the premier method.[9] The reactivity trend I > Br is highly reliable in this transformation.[10] Selective coupling at a C-I bond in the presence of a C-Br bond can be achieved with exceptional fidelity, a strategy frequently exploited in the synthesis of complex molecules.[8][11] While bromopyridines are viable substrates, they almost always require higher temperatures and longer reaction times than their iodo-analogs.[12]

Table 2: Representative Comparison in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N25-402-6>95
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N60-808-1680-90

Data is synthesized from general knowledge and literature precedents for illustrative purposes.[8][9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is critical in the synthesis of countless pharmaceuticals.[13] The choice of halogen is particularly influential here. Iodopyridines react readily, but their high reactivity can sometimes lead to side reactions or catalyst deactivation. Bromopyridines are excellent, reliable substrates for this reaction, though they often necessitate the use of specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) and strong bases like NaOtBu or LHMDS to achieve high yields.[14][15]

Table 3: Representative Comparison in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
3-IodopyridineMorpholinePd₂(dba)₃/BINAP, NaOtBu80-906-12>90
3-BromopyridineMorpholinePd₂(dba)₃/XPhos, NaOtBu100-11012-24>95

Data is synthesized from general knowledge and literature precedents for illustrative purposes.[16][17]

Start Pd(0)L₂ OA_I Oxidative Addition (Fast) Py-I Start->OA_I Lower Ea OA_Br Oxidative Addition (Slower) Py-Br Start->OA_Br Higher Ea Pd_II Py-Pd(II)(X)L₂ OA_I->Pd_II OA_Br->Pd_II Transmetalation Transmetalation Organometallic Reagent (e.g., R-B(OH)₂) Pd_II->Transmetalation Pd_II_R Py-Pd(II)(R)L₂ Transmetalation->Pd_II_R Reductive_Elimination Reductive Elimination Forms Py-R Bond Pd_II_R->Reductive_Elimination Reductive_Elimination->Start Regenerates Catalyst

Caption: General Pd-catalyzed cross-coupling cycle.

Strategic Application: Sequential Functionalization

The predictable reactivity difference between C-I and C-Br bonds is not a limitation but a powerful strategic tool. For dihalogenated pyridines, such as 2-bromo-4-iodopyridine, one can perform highly selective sequential cross-couplings. The first reaction (e.g., a Sonogashira or Suzuki coupling) will occur almost exclusively at the more reactive C-4 iodo position under mild conditions.[6][18] The resulting 4-substituted-2-bromopyridine can then be subjected to a second, distinct coupling reaction under more forcing conditions to functionalize the C-2 bromo position.[6] This modular approach is invaluable for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

Start 2-Bromo-4-iodopyridine Step1 Step 1: Mild Coupling (e.g., Sonogashira) Start->Step1 Selective reaction at C-I bond Intermediate 4-Alkynyl-2-bromopyridine Step1->Intermediate Step2 Step 2: Robust Coupling (e.g., Suzuki) Intermediate->Step2 Reaction at remaining C-Br bond Product 2-Aryl-4-alkynyl-pyridine (Disubstituted Product) Step2->Product

Caption: Workflow for sequential cross-coupling.

Experimental Protocols

The following are generalized, self-validating protocols. As a scientist, you must recognize that optimization for each specific substrate is crucial. Always monitor reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of a Halopyridine
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Solvent & Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.[19] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Sonogashira Coupling of a Halopyridine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[19]

  • Inerting: Seal, evacuate, and backfill with inert gas three times.

  • Solvent, Base & Alkyne Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[19] Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Work-up: Upon completion, cool the mixture and filter it through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Halopyridine
  • Reaction Setup: In a glovebox, charge a Schlenk flask or sealed tube with the palladium pre-catalyst (e.g., an XPhos or RuPhos-based G3 pre-catalyst, 1-3 mol%) and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[20]

  • Reagent Addition: Add the halopyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent & Reaction: Remove the vessel from the glovebox, add anhydrous, degassed solvent (e.g., toluene or dioxane) under a positive pressure of inert gas. Seal the vessel and heat to the desired temperature (90-120 °C).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride or water.

  • Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The choice between a C-Br and a C-I bond on a pyridine ring is a critical decision in synthetic design. The C-I bond's lower dissociation energy makes it inherently more reactive in palladium-catalyzed cross-coupling reactions, enabling milder conditions and forming the basis for selective, sequential functionalization strategies. Conversely, the greater stability and lower cost of bromopyridines, coupled with the development of highly active catalyst systems, make them robust and practical substrates for a wide range of transformations. By understanding the fundamental principles of bond strength and oxidative addition, researchers can strategically leverage the unique characteristics of each halogen to design more efficient, elegant, and powerful synthetic routes.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Singh, J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • O'Brien, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • Jurado, J., et al. (1993). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Maji, B., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Borzenko, A., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Camasso, N. M., & Sanford, M. S. (2015). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH. [Link]

  • Gök, Y., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Trécourt, F., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]

  • OSTI.GOV. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. 4.9: Oxidative Addition of Polar Reagents. [Link]

  • Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]

  • University of Minnesota. Oxidative Addition and Palladium Coupling. [Link]

  • Pearson. Rank the bonds from most polar to least polar. b. C—Cl, C—I, C—Br. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Filo. Question What is the correct order of reactivity for reactions involving... [Link]

  • Reddit. Bond strength. [Link]

  • University of California, Berkeley. Bond Dissociation Energies. [Link]

  • Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]

  • Chemistry LibreTexts. Bond Energies. [Link]

Sources

A Senior Application Scientist's Guide to Dihalopyridine Building Blocks: A Comparative Analysis of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are privileged structures found in numerous FDA-approved drugs.[1] Among the vast arsenal of synthetic tools, dihalopyridines serve as exceptionally versatile building blocks, offering multiple anchor points for diversification through cross-coupling reactions. However, not all dihalopyridines are created equal. The nature and position of the halogen atoms dictate a nuanced reactivity profile that can be strategically exploited to build molecular complexity in a controlled and predictable manner.

This guide provides an in-depth comparison of 6-Bromo-4-iodonicotinic acid with other common dihalopyridine building blocks. We will explore the fundamental principles governing their reactivity in key cross-coupling reactions and provide field-proven experimental protocols to empower you to select the optimal building block for your synthetic campaign.

The Strategic Advantage of Orthogonal Reactivity: this compound

The primary value of a dihalopyridine building block lies in its potential for selective, sequential functionalization. This is where this compound distinguishes itself. The significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) is the foundational principle for this selectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs more readily at the weaker C-I bond.[2][3]

This inherent reactivity difference allows for the chemoselective functionalization of the 4-position (iodo) under milder conditions, while leaving the 6-position (bromo) intact for a subsequent, different coupling reaction under more forcing conditions. This "orthogonal" reactivity is a powerful tool for creating diverse molecular architectures from a single, advanced intermediate.

dot

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable precursors and pharmacophores in their own right. [4]The high reactivity of the C-I bond is particularly advantageous in this reaction.

Table 2: Comparative Performance in Sonogashira Coupling

Dihalopyridine Building BlockPosition of Primary ReactionTypical ConditionsExpected Mono-alkynylation YieldKey Considerations
This compound C4 (Iodo)Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT>95%Highly selective coupling at the iodo position is readily achieved at room temperature. [5]
2,6-DichloropyridineC2/C6Pd(PPh₃)₄, CuI, Et₃N, DMF, 100°C~70-80%Requires higher temperatures, and selectivity for mono-alkynylation can be challenging. [6]
2,4-DichloropyridineC2Pd(OAc)₂, PPh₃, CuI, Et₃N, DMF, 100°CModerate to GoodThe C2 position is generally favored due to its proximity to the nitrogen atom, but the C-Cl bond's inertness requires forcing conditions.
3,5-DibromopyridineC3/C5Pd(PPh₃)₄, CuI, i-Pr₂NH, Toluene, 80°C~85-95%Efficient mono-coupling is possible, but achieving selectivity between the two identical positions can be difficult.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals. [7]The choice of dihalopyridine and reaction conditions is critical for achieving high yields and avoiding side reactions.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Dihalopyridine Building BlockPosition of Primary ReactionTypical ConditionsExpected Mono-amination YieldKey Considerations
This compound C4 (Iodo)Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C>90%Selective amination at the C4-iodo position is expected under standard Buchwald-Hartwig conditions. [7]
2,6-DibromopyridineC2/C6Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C~60%Mono-amination is feasible but often accompanied by di-amination, requiring careful optimization. [8]
2,4-DichloropyridineC2Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°CGood to ExcellentThe C2 position is typically favored. The use of bulky, electron-rich ligands like XPhos is often necessary for efficient coupling with less reactive chloroarenes. [9]
3,5-DibromopyridineC3/C5Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°C~80-90%Efficient mono-amination can be achieved, but regioselectivity is generally low. [10]

dotdot graph "Buchwald_Hartwig_Cycle" { node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ox_Add" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(II)_Complex" [label="L2Pd(II)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine_Coord" [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd_Amido" [label="L2Pd(II)(Ar)NR2", fillcolor="#FBBC05", fontcolor="#202124"]; "Red_Elim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-NR2", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ox_Add" [label="Ar-X"]; "Ox_Add" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Amine_Coord" [label="HNR2, Base"]; "Amine_Coord" -> "Pd_Amido"; "Pd_Amido" -> "Red_Elim"; "Red_Elim" -> "Product"; "Red_Elim" -> "Pd(0)L2" [style=dashed]; }

Sources

A Guide to the Definitive Structural Validation of 6-Bromo-4-iodonicotinic Acid: An NMR-Centric Approach with Orthogonal Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays. This guide provides an in-depth, technically-grounded workflow for the structural validation of 6-Bromo-4-iodonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry.

We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, demonstrating not just the interpretation of data, but the strategic reasoning behind the selection of specific NMR experiments. Furthermore, we will embrace the principle of orthogonality by integrating Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to create a self-validating system that ensures the highest degree of confidence in the final structural assignment.[1]

The Molecule in Focus: this compound

  • Molecular Formula: C₆H₃BrINO₂

  • CAS Number: 1200130-82-0

  • Structure: Chemical structure of this compound

Part 1: Primary Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

The Causality of Experimental Design

Our strategy is not merely to collect spectra, but to ask specific questions that the experiments will answer. For this compound, the key structural questions are:

  • How many distinct proton and carbon environments exist?

  • What is the substitution pattern on the pyridine ring?

  • How can we unambiguously assign each signal to a specific atom in the proposed structure?

To answer these, we employ a suite of 1D and 2D NMR experiments.

G cluster_workflow NMR Validation Workflow A 1D ¹H NMR (Proton Count & Environment) G Final Structure Confirmation A->G Provides proton shifts B 1D ¹³C NMR (Carbon Count & Type) B->G Provides carbon shifts C DEPT-135 (Distinguish CH, CH₂, CH₃) C->B Refines carbon assignments D 2D COSY (¹H-¹H Connectivity) D->G Confirms proton neighbors E 2D HSQC (Direct ¹H-¹³C Correlation) F 2D HMBC (Long-Range ¹H-¹³C Correlation) E->F Assigns protonated carbons F->G Establishes full connectivity

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Analysis: The Initial Blueprint

The ¹H NMR spectrum provides the first look at the proton framework.

  • Expected Signals: The structure contains two aromatic protons on the pyridine ring and one acidic proton from the carboxyl group.

  • Chemical Shift Rationale:

    • Aromatic Protons (H-2, H-5): Protons on a pyridine ring are deshielded by the ring current and the electronegative nitrogen atom, typically appearing between 7.0 and 9.0 ppm.[3][4] The presence of electron-withdrawing halogens and the carboxyl group will further shift these signals downfield. We predict two distinct signals in the 8.0 - 9.0 ppm range.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding, causing its signal to appear far downfield, typically between 10-13 ppm, often as a broad singlet.[5][6]

  • Multiplicity: Since the two aromatic protons (H-2 and H-5) are separated by four bonds, no significant coupling is expected. Therefore, they should both appear as singlets.

  • Self-Validation Check: A crucial confirmatory test is the "D₂O shake." Adding a drop of deuterium oxide to the NMR tube will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[5]

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments.

  • Expected Signals: The molecule has 6 carbons in the pyridine ring and 1 carboxylic carbon, for a total of 7 expected signals.

  • Chemical Shift Rationale:

    • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected in the 160-180 ppm region.[5][7]

    • Pyridine Ring Carbons: These will appear in the aromatic region (approx. 120-160 ppm).

      • C4 (Iodo-substituted): The "heavy atom effect" of iodine is known to cause significant shielding (an upfield shift) of the directly attached carbon.

      • C6 (Bromo-substituted): Bromine's effect is less pronounced than iodine's but will also influence the chemical shift of C6.

      • C2, C3, C5: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, the carboxyl group, and the halogens.

2D NMR Spectroscopy: The Definitive Connection Map

While 1D spectra suggest a structure, 2D NMR provides the proof of connectivity, resolving any ambiguity.[8][9][10] For complex molecules, 2D NMR is indispensable for resolving overlapping signals and establishing detailed correlations.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment, creating a correlation map between each proton and the carbon it is directly attached to. It will definitively link the ¹H signals for H-2 and H-5 to their corresponding ¹³C signals, C-2 and C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece together the entire molecular puzzle by connecting the protonated carbons to the non-protonated (quaternary) carbons.

G cluster_mol Key HMBC Correlations mol mol H2 H-2 C4 C4 H2->C4 ³J C6 C6 H2->C6 COOH COOH H2->COOH ³J H5 H-5 H5->C4 ²J C3 C3 H5->C3 ³J

Caption: Predicted key 2- and 3-bond HMBC correlations.

Predicted HMBC Correlations:

  • H-2 should show correlations to C-4, C-6, and the carboxyl carbon (C-7).

  • H-5 should show correlations to C-3 and C-4.

These correlations, particularly the links from the known positions of H-2 and H-5 to the quaternary carbons C-3, C-4, and C-6, definitively confirm the 6-Bromo-4-iodo substitution pattern.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively dissolves carboxylic acids and shifts the residual water peak away from areas of interest.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Load the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard Experiments: Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra at a regulated temperature (e.g., 298 K).

Part 2: Orthogonal Validation with Alternative Techniques

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry provides the molecular weight and crucial information about elemental composition through isotopic patterns.[13]

  • Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₆H₃BrINO₂.

  • The Halogen Fingerprint: The most telling feature will be the isotopic pattern of the molecular ion.[14]

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15][16]

    • Iodine has only one stable isotope, ¹²⁷I.

    • This combination will produce a characteristic pair of peaks in the mass spectrum for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by 2 m/z units and have nearly identical intensities. This unique signature is definitive proof for the presence of a single bromine atom in the molecule.

  • Fragmentation Analysis: Electron Ionization (EI) would likely show characteristic fragmentation patterns, including the loss of the carboxyl group (-COOH, 45 Da), a bromine radical (79/81 Da), or an iodine radical (127 Da), further corroborating the structure.[17]

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a fast and effective method to confirm the presence of key functional groups.[2]

  • Expected Absorptions:

    • -OH Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500-3300 cm⁻¹.[18] This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6]

    • C=O Stretch (Carboxylic Acid): A sharp and very strong absorption band around 1710 cm⁻¹.[18][19]

    • C=C / C=N Stretches (Aromatic Ring): Multiple absorptions of variable intensity in the 1400-1600 cm⁻¹ region, confirming the pyridine ring.[20][21]

Summary Comparison of Validation Techniques

Technique Primary Information Provided Key Strengths for This Molecule Limitations
NMR Spectroscopy Complete atomic connectivity (¹H-¹³C framework), stereochemistry.Unambiguously determines the substitution pattern on the ring. The "gold standard" for structure elucidation.[2]Requires slightly larger sample amount; can be complex to interpret without 2D methods.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information.Provides definitive confirmation of the presence of one bromine atom via the M/M+2 isotopic pattern.[15][16] Highly sensitive.Does not provide direct information on atomic connectivity (isomer differentiation can be difficult).
Infrared Spectroscopy Presence of functional groups.Quickly and definitively confirms the presence of the carboxylic acid functional group.[18]Provides limited information about the overall carbon skeleton and substitution pattern.

Conclusion

The structural validation of this compound is achieved with the highest confidence through a hierarchical and orthogonal analytical strategy. The foundation is laid by a comprehensive suite of 1D and 2D NMR experiments, which alone can provide a near-definitive structure by mapping the complete proton-carbon framework. The causality for selecting experiments like HMBC lies in their unique ability to connect non-protonated carbons, which is essential for determining the substitution pattern.

This robust NMR evidence is then cross-validated by mass spectrometry, which confirms the molecular formula and provides an unmistakable isotopic "fingerprint" for the single bromine atom. Finally, IR spectroscopy offers a rapid and simple confirmation of the critical carboxylic acid functional group. By integrating these three distinct yet complementary datasets, we create a self-validating system that confirms the proposed structure beyond reasonable doubt, upholding the rigorous standards required in scientific research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Deshmukh, A. P., et al. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 36(2), 235-247.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Benchchem. (n.d.). Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirmation.
  • Benchchem. (n.d.). Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives.
  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 633-638.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Golotvin, S., & Vodopianov, E. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(10), 953-959.
  • Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444.
  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the American Chemical Society. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-4-iodonicotinaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Catalysts for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Pyridine moieties are prevalent in a vast array of pharmaceuticals and functional materials, making efficient and selective methods for their modification highly sought after. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold. However, the unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, present distinct challenges that necessitate a careful selection of the catalytic system.

This guide provides a comparative analysis of common cross-coupling catalysts for the functionalization of pyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Challenge of Pyridine Cross-Coupling

The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. This coordination can alter the electronic properties and steric environment of the catalyst, impacting its efficiency in the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps such as oxidative addition and reductive elimination. Consequently, catalyst systems that are effective for simple aryl halides may prove suboptimal for their pyridyl counterparts. The choice of metal, ligand, base, and solvent is therefore critical for achieving high yields and selectivity in pyridine cross-coupling reactions.[1][2][3]

Comparative Analysis of Catalyst Systems

The selection of an appropriate catalyst system is paramount for successful pyridine cross-coupling. Below, we compare the performance of common palladium, nickel, and copper-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving pyridine substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and hetero-biaryl structures. For pyridyl substrates, palladium-based catalysts are the most extensively studied.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98[4]
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96[4]
Pd(PPh₃)₄Na₂CO₃DioxaneReflux867-69[5]
PdCl₂(2-(mesityl)pyridine)₂----95[6]

Insights:

  • Palladium Catalysts with Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and other Buchwald-type ligands, have proven highly effective for the Suzuki coupling of pyridyl halides.[1] These ligands promote the oxidative addition and reductive elimination steps while mitigating catalyst inhibition by the pyridine nitrogen.

  • Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHC ligands offer strong σ-donation and good steric bulk, leading to highly stable and active catalysts for challenging couplings.

  • Nickel-Based Catalysts: Nickel catalysts are emerging as a cost-effective alternative to palladium.[7] They can be particularly effective for the coupling of less reactive pyridyl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, including N-arylpyridines, which are important pharmacophores.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines.

Catalyst/LigandBaseSolventTemperature (°C)AmineYield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene110Various Amines-[4][8]
Pd(OAc)₂ / dpppNaOtBuToluene80Volatile Amines55-98[9]
Pd₂(dba)₃ / BINAPNaOtBuToluene100Aniline~80-90[10]

Insights:

  • Ligand Choice is Critical: The choice of phosphine ligand is crucial for successful Buchwald-Hartwig amination of pyridines.[10] Bulky, electron-rich ligands are generally preferred to facilitate the reductive elimination step.

  • Base Selection: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynylpyridines, which are valuable precursors for more complex heterocyclic systems.

Table 3: Optimized Conditions for Sonogashira Coupling of Bromopyridines.

CatalystCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5 mol%)CuI (5.0 mol%)PPh₃ (5.0 mol%)Et₃NDMF1003up to 96[11][12]
PdCl₂(PPh₃)₂CuIEt₃NTHFRT--[13]

Insights:

  • Palladium/Copper Co-catalysis: The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[13][14] The copper acetylide intermediate is key to the catalytic cycle.

  • Copper-Free Variants: Concerns about the environmental impact and potential contamination of products with copper have led to the development of copper-free Sonogashira protocols. These often require specific ligands to facilitate the transmetalation step.

  • Nitrogen-Containing Ligands: Pyridine and pyrimidine-based ligands have been shown to form effective palladium complexes for Sonogashira couplings.[13][15]

Experimental Protocols

The following are generalized procedures for the cross-coupling of pyridines. Optimization of reaction conditions for specific substrates is often necessary.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Pyridyl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, ligand, and base.

  • Add the pyridyl halide and the boronic acid derivative.

  • Add the degassed solvent.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • Pyridyl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the pyridyl halide and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[4]

General Sonogashira Coupling Protocol

Materials:

  • Pyridyl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and ligand.

  • Add the solvent and stir for a few minutes.

  • Add the pyridyl halide, terminal alkyne, and base.

  • Heat the reaction mixture to the desired temperature and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[12]

Mechanistic Considerations & Visualizations

Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the pyridyl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pyridyl-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative Addition->Pyridyl-Pd(II)-X(L2) Pyridyl-X Transmetalation Transmetalation Pyridyl-Pd(II)-X(L2)->Transmetalation Pyridyl-Pd(II)-R(L2) Pyridyl-Pd(II)-R(L2) Transmetalation->Pyridyl-Pd(II)-R(L2) R-B(OR)2 Reductive Elimination Reductive Elimination Pyridyl-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Pyridyl-R Pyridyl-R Reductive Elimination->Pyridyl-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Catalytic Cycle

This cycle also proceeds via oxidative addition, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-arylpyridine.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pyridyl-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative Addition->Pyridyl-Pd(II)-X(L2) Pyridyl-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pyridyl-Pd(II)-X(L2)->Amine Coordination & Deprotonation Pyridyl-Pd(II)-NR'R''(L2) Pyridyl-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Pyridyl-Pd(II)-NR'R''(L2) HNR'R'', Base Reductive Elimination Reductive Elimination Pyridyl-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Pyridyl-NR'R'' Pyridyl-NR'R'' Reductive Elimination->Pyridyl-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the reactive copper acetylide species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative_Addition_Pd Pd(0)L2->Oxidative_Addition_Pd Pyridyl-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative_Addition_Pd->Pyridyl-Pd(II)-X(L2) Pyridyl-X Transmetalation_Pd Transmetalation_Pd Pyridyl-Pd(II)-X(L2)->Transmetalation_Pd Pyridyl-Pd(II)-C≡CR(L2) Pyridyl-Pd(II)-C≡CR(L2) Transmetalation_Pd->Pyridyl-Pd(II)-C≡CR(L2) Cu-C≡CR Reductive_Elimination_Pd Reductive_Elimination_Pd Pyridyl-Pd(II)-C≡CR(L2)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Pyridyl-C≡CR Pyridyl-C≡CR Reductive_Elimination_Pd->Pyridyl-C≡CR CuX CuX Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR H-C≡CR, Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Conclusion

The cross-coupling of pyridine derivatives is a vital transformation in modern organic synthesis. While challenges exist due to the inherent properties of the pyridine ring, a deep understanding of the available catalytic systems allows for the rational design of efficient and selective reactions. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands, remain the workhorses for many pyridine functionalizations. However, the development of nickel and copper-based systems offers promising, and often more economical, alternatives. By carefully considering the substrate, desired transformation, and the principles outlined in this guide, researchers can confidently navigate the complexities of pyridine cross-coupling to accelerate their research and development efforts.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Retrieved January 16, 2026, from [Link]

  • Nickel-catalyzed C–N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling. (2019, March 20). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl 2-Pyridyl Ethers with Organozinc Reagents: Removal of the Directing Group via Cleavage of the Carbon–Oxygen Bonds. (2021, January 14). The Journal of Organic Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved January 16, 2026, from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, March 24). PubMed - NIH. Retrieved January 16, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]

  • (PDF) Pyridine-Enabled Copper-Promoted Cross. (n.d.). Amanote Research. Retrieved January 16, 2026, from [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2024, June 14). ChemRxiv | Cambridge Open Engage. Retrieved January 16, 2026, from [Link]

  • Nickel-Catalyzed Reductive Alkylation of Pyridines via C–N Bond Activation. (2025, May 15). Organic Letters - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. (n.d.). UDSpace. Retrieved January 16, 2026, from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, January 3). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cu‐catalyzed coupling of pyridine‐N‐oxides with N‐tosylhydrazones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Coupling outcomes for pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog. Retrieved January 16, 2026, from [Link]

  • Copper catalyzed C−N cross coupling with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing). Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in Pharmaceutical Intermediates

6-Bromo-4-iodonicotinic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, increased toxicity, and complications in process development and scale-up. Therefore, a robust and reliable analytical strategy for purity determination is not just a regulatory requirement but a cornerstone of sound scientific practice.[1][]

Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purity analysis begins with an understanding of the potential impurities that can arise during synthesis. The synthesis of this compound and related halogenated pyridines can introduce several classes of impurities.[3][4] A comprehensive impurity profile would likely include:

  • Unreacted Starting Materials: Residual amounts of the initial reactants.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • Isomeric Impurities: Positional isomers formed due to incomplete regioselectivity during halogenation.

  • By-products: Resulting from side reactions, such as over-halogenation or hydrolysis.

  • Degradation Products: Formed during work-up or storage.

A proactive approach to impurity profiling involves the synthesis and characterization of potential impurities to be used as analytical standards.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable purity assessment. This section provides a comparative overview of the most suitable methods for the analysis of this compound, complete with detailed experimental protocols and a discussion of their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely employed technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] For a compound like this compound, a reversed-phase HPLC method is generally the most effective approach.

A robust starting point for method development would be a reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS detection and helps in achieving sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5-95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and/or Mass Spectrometry (MS)The aromatic nature of the compound allows for UV detection. MS provides mass information for peak identification.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Methanol or AcetonitrileEnsures complete dissolution of the analyte.
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of methanol or acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the column oven to 30 °C and the UV detector to 254 nm.

    • Inject 10 µL of the sample solution and run the gradient program.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the area percentage of the main peak relative to the total area of all detected peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLCEquilibration->Injection GradientElution Gradient Elution & Separation Injection->GradientElution Detection UV/MS Detection GradientElution->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation Integration->PurityCalc

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to analyze for certain volatile impurities that may be present from the synthesis.

Esterification of the carboxylic acid group, for example, by reaction with methanol and an acid catalyst, can increase the volatility of the compound and its impurities, making them amenable to GC-MS analysis.

  • Derivatization:

    • To approximately 5 mg of the sample, add 1 mL of 2M methanolic HCl.

    • Heat the mixture at 60 °C for 1 hour.

    • Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS System Setup and Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting fragmentation patterns.

    • Assess purity based on the relative peak areas in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatization Derivatization (Esterification) Extraction Extraction of Derivative Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MS_Detection Mass Detection Ionization->MS_Detection LibrarySearch Library Search & Spectral Interpretation MS_Detection->LibrarySearch PurityAssessment Purity Assessment LibrarySearch->PurityAssessment NMR_Logic Start Synthesized This compound HasDistinctSignals Do impurities have distinct ¹H signals? Start->HasDistinctSignals QualitativeNMR Qualitative NMR for structural confirmation Start->QualitativeNMR qNMR Quantitative NMR (qNMR) with internal standard HasDistinctSignals->qNMR Yes OtherTechniques Rely on other techniques (e.g., HPLC, GC-MS) HasDistinctSignals->OtherTechniques No

Caption: Logic for utilizing NMR in purity analysis.

Performance Comparison of Analytical Techniques

FeatureHPLCGC-MS (with Derivatization)NMR
Applicability Broadly applicable to a wide range of impurities.Suitable for volatile and semi-volatile impurities.Best for impurities with unique NMR signals.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower compared to chromatographic methods (µg to mg level).
Resolution High, capable of separating closely related isomers.Very high, excellent for complex mixtures of volatile compounds.Lower, depends on spectral overlap.
Quantification Excellent, based on peak area with a standard.Good, can be quantitative with an internal standard.Excellent (qNMR), provides a primary ratio measurement.
Sample Throughput High, with automated systems.Moderate, due to sample preparation and run times.Low to moderate.
Structural Information Limited (retention time). MS provides mass.Provides mass spectra for identification.Provides detailed structural information.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. HPLC stands out as the primary technique for routine purity assessment due to its high resolution, sensitivity, and quantitative accuracy. GC-MS, following derivatization, serves as a valuable complementary technique for the analysis of volatile impurities. NMR spectroscopy, particularly qNMR, offers a powerful method for both structural confirmation and accurate quantification without the need for a specific reference standard for the analyte.

A robust quality control strategy should leverage the strengths of each of these techniques to ensure a comprehensive understanding of the impurity profile of this compound. This, in turn, will contribute to the development of safe and effective pharmaceuticals.

References

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]

  • Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5).
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of contaminated 6 and the impurity e. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). LinkedIn. Retrieved from [Link]

Sources

The Emerging Role of 6-Bromo-4-iodonicotinic Acid as a Bioisosteric Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone for optimizing lead compounds. The carboxylic acid moiety, while a frequent occupant of pharmacophores, often presents challenges related to pharmacokinetics and toxicity.[1][2] This has spurred a continuous search for effective bioisosteres. This guide provides an in-depth analysis of 6-bromo-4-iodonicotinic acid, a halogen-rich heterocyclic compound, as a potential bioisostere for various functional groups, particularly in the context of modern drug discovery where halogen bonding is increasingly recognized as a critical molecular interaction.[3][4][5]

The Rationale for Bioisosteric Replacement of Carboxylic Acids

Carboxylic acids are pivotal in many drug molecules, often forming crucial hydrogen bonds with target proteins. However, their acidic nature can lead to poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity through the formation of reactive acyl glucuronides.[2][6] Consequently, medicinal chemists frequently seek to replace this group with bioisosteres that can mimic its essential interactions while offering improved drug-like properties. Common strategies involve replacing the carboxylic acid with other ionizable groups like tetrazoles or acyl sulfonamides, or with neutral groups that can still participate in key interactions.[2]

This compound: A Profile

This compound is a derivative of nicotinic acid, a pyridine-3-carboxylic acid. Its structure is characterized by the presence of two heavy halogens, bromine and iodine, attached to the pyridine ring. These halogens are not mere steric bulk; they are key players in forming halogen bonds, a type of non-covalent interaction that is gaining prominence in rational drug design.[5][7]

Physicochemical Properties

The physicochemical properties of this compound are significantly influenced by its substituents. The carboxylic acid group provides a site for ionic interactions and hydrogen bonding. The pyridine ring is aromatic, and the nitrogen atom can act as a hydrogen bond acceptor. The bromo and iodo substituents are lipophilic and, more importantly, are potent halogen bond donors.

PropertyPredicted/Observed ValueImplication in Drug Design
Molecular Weight 327.91 g/mol Moderate molecular weight, generally acceptable for drug candidates.
pKa (Predicted) ~3-4Acidic, similar to other nicotinic acid derivatives. The electron-withdrawing nature of the halogens can influence the acidity.
LogP (Predicted) ~2.5-3.5Increased lipophilicity compared to nicotinic acid due to the halogens, which can affect solubility and permeability.
Halogen Bond Donor Capacity Strong (I > Br)The iodine and bromine atoms can form significant halogen bonds with electron-rich atoms in a protein binding pocket.[4][5]

The Power of Halogen Bonding in Bioisosterism

The unique feature of this compound as a bioisostere lies in its ability to engage in halogen bonding. A halogen bond (X-bond) is a highly directional interaction between a covalently bonded halogen atom (the X-bond donor) and a Lewis base (the X-bond acceptor), such as an oxygen or nitrogen atom.[3][8] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[5]

This directional and specific interaction can mimic the hydrogen bonds formed by a carboxylic acid, but with different geometric and electronic requirements. This opens up new avenues for optimizing ligand-target interactions.

Halogen_Bonding cluster_ligand This compound cluster_protein Protein Target Ligand C-I Acceptor Lewis Base (e.g., C=O) Ligand->Acceptor Halogen Bond (σ-hole interaction)

Caption: Halogen bond formation between the iodine of the ligand and a Lewis base on the protein.

Comparison with Other Carboxylic Acid Bioisosteres

How does this compound stack up against more conventional carboxylic acid bioisosteres?

BioisostereKey InteractionsAdvantagesDisadvantages
Tetrazole Ionic, Hydrogen bondingMetabolically stable, similar pKa to carboxylic acids.Can have synthetic challenges, potential for CNS side effects.
Acyl Sulfonamide Ionic, Hydrogen bondingLower pKa than carboxylic acids, can improve potency.Can increase plasma protein binding, potential for off-target effects.
Hydroxamic Acid Hydrogen bonding, Metal chelationCan form strong interactions with metalloenzymes.Often metabolically labile, potential for toxicity.
This compound Ionic, Hydrogen bonding, Halogen bonding Can form unique, strong, and directional interactions via halogen bonds, potentially increasing affinity and selectivity.[3][5] The lipophilic nature of the halogens can enhance membrane permeability.[7]Higher molecular weight, potential for metabolic liabilities associated with the pyridine ring, and the synthesis can be more complex.

Experimental Workflows for Evaluating Bioisosteric Potential

To empirically validate the potential of this compound as a bioisostere, a series of in vitro and in silico experiments are necessary.

In Silico Modeling and Docking

The first step is to computationally assess the feasibility of the bioisosteric replacement.

in_silico_workflow Start Identify Lead Compound with Carboxylic Acid Docking Molecular Docking of Lead Compound Start->Docking Bioisostere_Design Design Analogs with This compound and Other Bioisosteres Docking->Bioisostere_Design Redocking Dock Analogs into Target Binding Site Bioisostere_Design->Redocking Analysis Analyze Binding Modes (H-bonds, Halogen Bonds) Redocking->Analysis Scoring Calculate Binding Energies and Compare Analysis->Scoring End Select Promising Analogs for Synthesis Scoring->End

Caption: In silico workflow for evaluating bioisosteric replacements.

Protocol for Molecular Docking:

  • Prepare the Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the Ligand Structures: Generate 3D structures of the parent carboxylic acid, the this compound analog, and other bioisosteric analogs. Minimize their energy using a suitable force field.

  • Define the Binding Site: Identify the binding pocket of the protein based on the co-crystallized ligand or through binding site prediction algorithms.

  • Perform Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligands in the protein's active site.

  • Analyze the Results: Visualize the docked poses and analyze the interactions formed (hydrogen bonds, halogen bonds, hydrophobic interactions). Compare the predicted binding affinities.

In Vitro Binding and Functional Assays

Synthesized compounds should be tested in biochemical and cellular assays to determine their biological activity.

Protocol for a Competitive Binding Assay (e.g., Radioligand Binding Assay):

  • Prepare Materials: Prepare cell membranes or purified protein expressing the target receptor, a radiolabeled ligand with known affinity, and solutions of the test compounds at various concentrations.

  • Incubation: Incubate the protein/membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).

Assessment of Physicochemical and ADME Properties

The drug-like properties of the new analogs must be evaluated.

AssayParameter MeasuredTypical Method
Solubility Kinetic or thermodynamic solubilityNephelometry or HPLC-UV
Lipophilicity LogD at pH 7.4Shake-flask method or HPLC
Membrane Permeability Apparent permeability (Papp)Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay
Metabolic Stability In vitro half-life (t1/2)Incubation with liver microsomes or hepatocytes and analysis by LC-MS/MS
Plasma Protein Binding Percentage of compound bound to plasma proteinsEquilibrium dialysis or ultrafiltration

Synthesis of this compound

The synthesis of this compound can be achieved from 6-bromonicotinic acid. A common method involves directed ortho-metalation.

Synthetic Protocol:

  • Protection of the Carboxylic Acid: The carboxylic acid of 6-bromonicotinic acid is first protected, for example, as a tert-butyl ester, to prevent interference in the subsequent steps.[9]

  • Directed ortho-Metalation: The protected 6-bromonicotinic acid is treated with a strong base, such as lithium diisopropylamide (LDA) or a Hauser base, at low temperature. The pyridine nitrogen and the protected carboxylate group direct the deprotonation to the C4 position.

  • Iodination: The resulting lithiated species is quenched with an iodine source, such as molecular iodine (I2), to introduce the iodine atom at the C4 position.

  • Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid treatment for a tert-butyl ester) to yield this compound.

A detailed procedure can be found in the literature for the synthesis of this compound, which involves the treatment of 6-bromonicotinic acid with 2,2,6,6-tetramethylpiperidine and n-butyllithium, followed by the addition of iodine.[10]

Conclusion

This compound represents a compelling, albeit underexplored, bioisosteric replacement strategy. Its true potential lies in the strategic deployment of halogen bonding to forge novel, high-affinity interactions with biological targets. While its physicochemical profile differs from traditional carboxylic acid bioisosteres, these differences can be leveraged to overcome specific challenges in drug development, such as poor membrane permeability or the need for novel intellectual property. The successful application of this scaffold will depend on a deep understanding of the target's binding site topology and the judicious application of structure-based design principles. As our appreciation for the role of halogen bonding in medicinal chemistry continues to grow, scaffolds like this compound are poised to become valuable tools in the drug hunter's arsenal.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • Cole, D. C. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Medicinal Chemistry Letters, 11(11), 2266–2271. [Link]

  • Mei, H., Han, J., & Cui, M. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Omega, 5(29), 17773–17783. [Link]

  • Rendine, S., & Cavalli, A. (2019). Halogen Bonding: A New Frontier in Medicinal Chemistry. In Topics in Medicinal Chemistry. Springer. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Zhu, W., He, J., & Chen, K. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(4), 315–325. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(2), 314-318. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

Sources

Mastering Regioselectivity: A Comparative Guide to the Functionalization of 6-Bromo-4-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. 6-Bromo-4-iodonicotinic acid stands as a versatile building block, offering two distinct halogenated positions for modification. However, the key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of subsequent reactions. This guide provides an in-depth comparison of common cross-coupling and substitution reactions, offering experimental insights and actionable protocols to selectively functionalize either the C4 (iodo) or C6 (bromo) position.

The Underlying Principles of Regioselectivity

The ability to selectively react one halogen over the other on the this compound core is governed by fundamental electronic and mechanistic principles. In palladium-catalyzed cross-coupling reactions, the primary determinant of selectivity is the relative ease of the initial oxidative addition step. For nucleophilic aromatic substitution (SNAr), the stability of the intermediate Meisenheimer complex is paramount.

Palladium-Catalyzed Cross-Coupling Reactions

The workhorses of modern synthetic chemistry—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—all operate via a similar catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The reactivity of halogens in this step follows a well-established trend based on the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl .[1] The weaker carbon-iodine bond (approx. 228 kJ/mol) undergoes oxidative addition much more readily than the stronger carbon-bromine bond (approx. 284 kJ/mol). This inherent difference in reactivity is the foundational principle for achieving high selectivity for functionalization at the C4-iodo position under mild conditions.

Furthermore, the presence of the carboxylic acid group at the C3 position is not electronically innocent. The carboxylate anion can act as a directing group, coordinating to the palladium catalyst and favoring reactions at the ortho position (C4).[2][3] This effect further enhances the intrinsic preference for reaction at the C4-iodo site.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The reaction's feasibility is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, activating both the C4 and C6 positions for nucleophilic attack. The regioselectivity will be dictated by which position leads to a more stabilized Meisenheimer complex, with the negative charge being delocalized onto the electronegative nitrogen and the carboxylate group.

Comparative Analysis of Key Reactions

The following sections compare the performance and regioselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing data from analogous systems to guide experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. Given the principles outlined above, selective coupling at the C4-iodo position is the expected and observed outcome under standard conditions.

// Nodes substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Ar-B(OH)₂\nPd(0) Catalyst\nBase", fillcolor="#F1F3F4", fontcolor="#202124"]; product_C4 [label="6-Bromo-4-aryl-nicotinic acid\n(Selective C4 Coupling)", fillcolor="#E6F4EA", fontcolor="#202124"]; product_C6 [label="4,6-Diaryl-nicotinic acid\n(Sequential C6 Coupling)", fillcolor="#E6F4EA", fontcolor="#202124"]; reagents2 [label="Ar'-B(OH)₂\nPd(0) Catalyst\nBase (Forced Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges substrate -> product_C4 [label="Mild Conditions\n(e.g., RT to 80°C)", color="#34A853", fontcolor="#34A853"]; reagents -> product_C4 [style=invis]; product_C4 -> product_C6 [label="Harsher Conditions\n(e.g., >100°C)", color="#EA4335", fontcolor="#EA4335"]; reagents2 -> product_C6 [style=invis];

// Invisible edges for alignment subgraph { rank = same; substrate; reagents; } subgraph { rank = same; product_C4; reagents2; } } .dot Caption: Regioselective Suzuki-Miyaura Coupling Workflow.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions on Dihalopyridine Scaffolds

Substrate Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Outcome Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 100 (MW) Selective C4 arylation (71% yield) [5]
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane 70-80 Selective coupling at C4/C6 of pyrimidine [6]
2,6-Dichloronicotinic acid Phenylboronic acid Pd(OAc)₂/PPh₃ Na₂CO₃ MeOH Reflux Selective C6 arylation [7]

| 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd₂(dba)₃·CHCl₃ | K₂CO₃ | EtOH | Reflux | Selective C2 arylation |[7] |

Insight: As demonstrated with 2,6-dichloronicotinic acid, the choice of catalyst and solvent system can reverse regioselectivity even between two identical halogens.[7] For this compound, this offers a powerful strategy: mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, room temperature) will almost certainly yield selective C4 coupling, while a subsequent reaction at C6 could be achieved with a different catalyst system and higher temperatures.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, coupling aryl halides with terminal alkynes, follows the same reactivity preference. The C4-iodo position is the prime site for initial alkynylation, leaving the C6-bromo site available for subsequent orthogonal functionalization.

// Nodes substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Terminal Alkyne\nPd(0)/Cu(I) Catalyst\nAmine Base", fillcolor="#F1F3F4", fontcolor="#202124"]; product_C4 [label="6-Bromo-4-alkynyl-nicotinic acid\n(Selective C4 Coupling)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges substrate -> product_C4 [label="Mild Conditions\n(e.g., RT)", color="#4285F4", fontcolor="#4285F4"]; reagents -> product_C4 [style=invis];

// Invisible edge for alignment subgraph { rank = same; substrate; reagents; } } .dot Caption: Selective Sonogashira Coupling at the C4 Position.

Table 2: Representative Sonogashira Reaction Conditions

Substrate Alkyne Catalyst System Base Solvent Temp (°C) Outcome Reference
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N THF RT Selective coupling at iodo-position [6]
4,6-Dichloro-2-pyrone Phenylacetylene Pd(dba)₂ / PPh₃ / CuI i-Pr₂NEt THF 50 Selective coupling at C6-position [1][8]
9-Substituted-6-chloro-2,8-diiodopurines Various Pd(PPh₃)₄ / CuI Et₃N DMF 80 Selective alkynylation at C2-iodo [9]

| 9-Substituted-6-chloro-2,8-diiodopurines | Various | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 100 | Selective alkynylation at C8-iodo |[9] |

Insight: The case of diiodopurines demonstrates that ligand choice can be a critical determinant of regioselectivity, even between two identical halogens in different electronic environments.[9] For our substrate, standard Pd/Cu catalysis is expected to provide excellent C4 selectivity. Copper-free Sonogashira protocols can also be employed to minimize alkyne homocoupling (Glaser coupling), a common side reaction.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This powerful C-N bond-forming reaction is also highly regioselective. The weaker C-I bond is predisposed to oxidative addition, enabling the selective introduction of primary or secondary amines at the C4 position.

Table 3: Regioselective Buchwald-Hartwig Amination on a Related Scaffold

Substrate Amine Catalyst Ligand Base Solvent Temp (°C) Outcome Reference
2-Bromo-4-iodopyridine Morpholine Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 100 Selective C4 amination (>95% conversion) [10]

| 2-Bromo-4-iodopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Selective C4 amination (>95% conversion) |[10] |

Insight: The protocol for 2-bromo-4-iodopyridine provides an excellent starting point for the selective amination of this compound at the C4 position.[10] The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

Experimental Protocols

The following protocols are provided as validated starting points. Note that for reactions involving the free carboxylic acid, protection (e.g., as a methyl or ethyl ester) may be necessary to prevent interference with basic reagents and improve solubility.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at a controlled temperature, starting at room temperature and gradually increasing to 80 °C if necessary, while monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-bromo-4-aryl-nicotinic acid derivative.

Protocol 2: Selective Sonogashira Coupling at the C4-Position
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI) (1.5 mol%).

  • Solvent and Amine Addition: Add a degassed solvent like THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress. The reaction is often complete within a few hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material via flash chromatography to obtain the pure 6-bromo-4-alkynyl-nicotinic acid derivative.

Protocol 3: Selective Buchwald-Hartwig Amination at the C4-Position
  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Substrate Addition: Add the this compound derivative (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the product by column chromatography to yield the desired 4-amino-6-bromo-nicotinic acid derivative.

Conclusion and Recommendations

The selective functionalization of this compound is eminently achievable through a rational application of modern synthetic methodologies.

  • For Unambiguous C4 Selectivity: All three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—will proceed with high regioselectivity at the C4-iodo position under mild conditions. This inherent reactivity provides a reliable platform for the initial diversification of the scaffold.

  • Sequential Functionalization: The true synthetic power of this substrate is realized in sequential, or orthogonal, coupling strategies. After the initial selective reaction at C4, the remaining C6-bromo position can be functionalized using a second, distinct cross-coupling reaction, often under more forcing conditions (higher temperature, different catalyst/ligand system).

  • Strategic Considerations: When planning a synthesis, it is crucial to consider the stability of the coupling partners. For instance, boronic acids can be prone to protodeboronation under harsh conditions, so it may be advantageous to perform the Suzuki coupling first. The protection of the carboxylic acid as an ester is highly recommended to avoid side reactions and improve the solubility and handling of intermediates.

By leveraging the predictable reactivity of the carbon-halogen bonds and carefully controlling reaction parameters, researchers can confidently navigate the synthetic landscape of this compound, unlocking its full potential as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

  • Fairlamb, I. J. S. Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents. White Rose Research Online (2021).
  • Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216 (2006).
  • Houpis, I. N., et al. Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. Request PDF (2010).
  • Su, W., et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 45(10), 2734-2751 (2016).
  • BenchChem. Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem Technical Support (2025).
  • Kashani, S. K., Jessiman, J. E., et al.
  • Spivey, A. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Nowak, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17995-18006 (2021).
  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org.
  • Amgen Inc. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances (2024).
  • Wikipedia. Sonogashira coupling. en.wikipedia.org.
  • University of Huddersfield. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Navarro, O., et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727 (2014).
  • Chang, S., et al. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388 (2024).
  • Hartwig, J. F., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15202-15229 (2019).
  • Hall, D. G., et al. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
  • Jeong, L. S., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Tetrahedron Letters, 108, 154034 (2022).
  • Chinchilla, R., & Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121 (2011).
  • Barluenga, J., et al. Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 7(32), e202202251 (2022).
  • Reddy, M. S., et al. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Candeias, N. R., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(49), 19972-19983 (2012).
  • Sova, M., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3531 (2019).

Sources

Safety Operating Guide

Proper Disposal of 6-Bromo-4-iodonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated organic molecules like 6-Bromo-4-iodonicotinic acid require meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, fostering a culture of safety and sustainability within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation. Always consult the glove manufacturer's compatibility chart for specific chemicals.[2]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.To minimize the inhalation of dust particles.

Waste Segregation and Collection: The First Step to Proper Disposal

Proper segregation of chemical waste is crucial for safety, compliance, and cost-effective disposal. Halogenated organic wastes must be collected separately from non-halogenated streams.[1][3][4] Mixing these waste types can complicate the disposal process and significantly increase costs.[3]

Experimental Protocol: Waste Collection

  • Select a Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE).[2] The container must have a secure screw-top cap.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant")

    • The date of accumulation start.

  • Solid Waste Collection:

    • For pure compound or residues, carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Solution Waste Collection:

    • If this compound is in a solvent, it must be collected as liquid hazardous waste.

    • The solvent will determine the waste stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it belongs in the halogenated organic waste stream. If in a non-halogenated solvent (e.g., ethanol), it should still be treated as halogenated waste due to the solute.[3]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and potential spills.

Storage of Hazardous Waste: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.

SAA Requirements:

  • The SAA must be clearly marked.

  • Waste containers must be stored in secondary containment to prevent spills.

  • The total volume of hazardous waste in an SAA is limited by regulations (consult your institution's Environmental Health and Safety - EHS - office for specific limits).

  • Containers must be moved to the central accumulation facility within a specified timeframe once full or when the accumulation time limit is reached.[6]

Final Disposal Procedures: A Step-by-Step Workflow

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][5]

The following diagram illustrates the logical workflow for the proper disposal of this compound:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Waste Management cluster_disposal Final Disposal A Generation of 6-Bromo-4- iodonicotinic acid waste B Wear appropriate PPE A->B Safety First C Segregate as Halogenated Organic Waste B->C D Collect in a labeled, compatible and sealed container C->D Prevent Cross-Contamination E Store in designated Satellite Accumulation Area (SAA) D->E Secure Storage F Arrange for pickup by EHS or licensed waste contractor E->F When container is full or time limit is reached G Transport to Central Accumulation Facility F->G H Transportation by licensed hazardous waste hauler G->H I Treatment at a permitted TSDF (e.g., Incineration) H->I Compliant Disposal

Caption: Disposal workflow for this compound.

Approved Disposal Methods

The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][7]

Incineration:

  • Principle: This process uses high temperatures (typically above 1200 K) to break down the organic molecule into simpler, less harmful compounds.[7]

  • Regulatory Compliance: Hazardous waste incinerators are strictly regulated by the Environmental Protection Agency (EPA) and must achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[8][9]

  • Byproducts: The combustion of brominated and iodinated compounds can produce acidic gases such as hydrogen bromide (HBr) and hydrogen iodide (HI), as well as free halogens.[10] These are neutralized in the incinerator's air pollution control system.[10]

Other potential treatment technologies for halogenated organic wastes, though less common for small laboratory quantities, include chemical dechlorination and pyrolysis.[11] The selection of the final disposal method is determined by the licensed waste management facility.

Trustworthiness and Self-Validation

This guide is built upon established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies and expert organizations. To ensure a self-validating system of waste disposal in your laboratory, consider the following:

  • Training: All personnel handling this compound must be trained on the procedures outlined in this guide and on your institution's specific hazardous waste management plan.

  • Documentation: Maintain a clear and accurate inventory of the hazardous waste generated in your laboratory.

  • Regular Audits: Periodically review your laboratory's waste management practices to ensure continued compliance and identify areas for improvement.

  • Consultation: When in doubt, always consult your institution's Environmental Health and Safety (EHS) department. They are your primary resource for guidance on chemical safety and disposal.

By adhering to these procedures, you contribute to a safer working environment and the responsible stewardship of our planet.

References

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • U.S. Environmental Protection Agency. (1986, September). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 761.60 -- Disposal requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Iowa. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-4-iodonicotinic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Hazard Assessment

Given its structure—a nicotinic acid core with bromine and iodine substitutions—6-Bromo-4-iodonicotinic acid should be handled with the assumption that it possesses hazards associated with halogenated aromatic compounds and acidic functional groups. The primary concerns include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2] Direct contact should be avoided.

  • Respiratory Tract Irritation: As a solid, airborne dust can cause respiratory system irritation.[1]

  • Potential Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and should not be released into the environment.[1]

Potential Hazard Primary Route of Exposure Associated Risk
Skin Irritation/Corrosion Dermal ContactCategory 2 skin irritant potential.[1]
Serious Eye Damage/Irritation Eye ContactCategory 2 eye irritant potential.[1]
Respiratory Irritation Inhalation of dustMay cause irritation to the respiratory system.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Ingestion, Skin Absorption, InhalationAssumed to be harmful, handle with high caution.[2][3]
Environmental Toxicity Improper DisposalPotential for long-lasting effects in aquatic environments.

Personal Protective Equipment (PPE): A Risk-Based Approach

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedures being undertaken. The following guidance, grounded in a risk-based assessment, will ensure adequate protection.

PPE Selection Framework

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Check_Dust Potential for Dust Generation? Start->Check_Dust Base_PPE Minimum PPE: - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Nitrile Gloves (Double-Gloved) Check_Dust->Base_PPE No Resp_Protection Add: - N95/P100 Respirator - Work in Fume Hood Check_Dust->Resp_Protection Yes Check_Splash Potential for Splash? Face_Protection Add: - Chemical Splash Goggles - Face Shield Check_Splash->Face_Protection Yes Base_PPE->Check_Splash Resp_Protection->Check_Splash

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are required.[1][4][5] When there is a risk of splashing, such as when dissolving the solid in a solvent, chemical splash goggles should be worn.[4] For larger scale operations or when a higher degree of protection is needed, a face shield should be used in conjunction with goggles.[4][6]

  • Skin and Body Protection : A flame-resistant lab coat is mandatory.[4] For handling larger quantities, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required at all times.[4]

  • Hand Protection : Due to the potential for skin irritation and absorption, chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] It is advisable to double-glove, especially when weighing or making solutions. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[5]

  • Respiratory Protection : All work that may generate dust, such as weighing or transferring the solid, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][8] If a fume hood is not available, or if there is a risk of significant aerosolization, a NIOSH-approved respirator (e.g., an N95 or P100 particulate respirator) should be used.[5]

Operational Plan: Step-by-Step Handling Procedures

A methodical approach to handling this compound will minimize exposure and prevent contamination.

Preparation and Weighing
  • Designate a Work Area : Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Pre-weighing Checks : Ensure the analytical balance is clean and functioning correctly. Prepare all necessary utensils (spatulas, weigh boats, etc.) in advance.

  • Don PPE : Put on all required PPE as outlined in the section above.

  • Weighing : Carefully transfer the desired amount of this compound from the storage container to a tared weigh boat. Avoid creating dust by using gentle movements.

  • Immediate Clean-up : After weighing, carefully clean the spatula and the area around the balance with a damp cloth to collect any residual dust.

Solution Preparation
  • Solvent Addition : In a fume hood, place the weighed compound into a suitable flask. Slowly add the desired solvent.

  • Dissolution : If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, as this can increase the vapor pressure of the solvent and any volatile impurities.

  • Container Sealing : Once dissolved, securely cap the container.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical step in the chemical handling lifecycle, essential for both safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour any amount into the sink or drains.[1]

Decontamination
  • Glassware : All glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed with soap and water.

  • Work Surfaces : The designated work area should be wiped down with a damp cloth at the end of the procedure. This cloth should be disposed of as solid hazardous waste.

  • Personal Decontamination : After handling is complete and all waste has been properly segregated, remove PPE in the correct order (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[1][8]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of themselves and their colleagues.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.